molecular formula C9H14N4 B1385900 4-(Piperazin-1-yl)pyridin-2-amine CAS No. 470442-95-6

4-(Piperazin-1-yl)pyridin-2-amine

カタログ番号: B1385900
CAS番号: 470442-95-6
分子量: 178.23 g/mol
InChIキー: DJYXHYUAEBLISO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

4-(Piperazin-1-yl)pyridin-2-amine is a useful research compound. Its molecular formula is C9H14N4 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Piperazin-1-yl)pyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Piperazin-1-yl)pyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-piperazin-1-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4/c10-9-7-8(1-2-12-9)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJYXHYUAEBLISO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30651726
Record name 4-(Piperazin-1-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

470442-95-6
Record name 4-(Piperazin-1-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

4-(Piperazin-1-yl)pyridin-2-amine CAS number lookup

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-(Piperazin-1-yl)pyridin-2-amine , a critical heterocyclic intermediate in medicinal chemistry.

CAS Registry Number: 470442-95-6 Chemical Formula: C


H

N

Molecular Weight: 178.24 g/mol

Executive Summary

4-(Piperazin-1-yl)pyridin-2-amine is a bifunctional pyridine scaffold characterized by an exocyclic primary amine at the C2 position and a piperazine moiety at the C4 position. This specific substitution pattern renders it a high-value pharmacophore in the development of kinase inhibitors (e.g., CDKs, FLT3) and G-protein coupled receptor (GPCR) modulators (e.g., Histamine H4). Its amphiphilic nature and the presence of a secondary amine on the piperazine ring allow for diverse structural elaborations, making it a versatile "linker" scaffold in fragment-based drug design (FBDD).

Chemical Identity & Physicochemical Properties

PropertySpecification
IUPAC Name 4-(piperazin-1-yl)pyridin-2-amine
Common Synonyms 4-(1-Piperazinyl)-2-pyridinamine; 2-Amino-4-(piperazin-1-yl)pyridine
CAS Number 470442-95-6
SMILES Nc1cc(N2CCNCC2)ccn1
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, dilute aqueous acid; sparingly soluble in water
pKa (Calc) ~9.1 (Piperazine NH), ~6.8 (Pyridine N)
LogP (Calc) ~0.2 (Hydrophilic character dominates)

Synthetic Methodology

The industrial and laboratory-scale synthesis of 4-(Piperazin-1-yl)pyridin-2-amine typically proceeds via a Nucleophilic Aromatic Substitution (S


Ar)  mechanism. The electron-deficient nature of the pyridine ring, further activated by the protonation or complexation of the ring nitrogen, facilitates the displacement of a leaving group at the C4 position.
Core Synthesis Protocol

Precursor: 2-Amino-4-chloropyridine (CAS 19798-80-2) or 2-Amino-4-bromopyridine. Reagent: Anhydrous Piperazine (excess).

Reaction Logic: The 2-amino group is electron-donating, which theoretically deactivates the ring toward nucleophilic attack. However, the C4 position remains sufficiently electrophilic, especially at elevated temperatures or under microwave irradiation, to undergo substitution by the highly nucleophilic secondary amine of piperazine.

Step-by-Step Protocol:

  • Charge: In a pressure vessel or round-bottom flask, dissolve 2-amino-4-chloropyridine (1.0 eq) in n-Butanol or DMA (Dimethylacetamide).

  • Reagent Addition: Add Piperazine (3.0 – 5.0 eq). Note: Excess piperazine acts as both the nucleophile and the base to scavenge HCl, preventing the formation of bis-substituted byproducts.

  • Conditions: Heat the mixture to 120–140 °C for 12–24 hours. Alternatively, microwave irradiation at 160 °C for 30–60 minutes accelerates the reaction.

  • Work-up: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: Dilute residue with water and extract with DCM/Isopropanol (3:1). The product resides in the organic phase. Alternatively, use cation-exchange chromatography (SCX) to capture the basic amine product.

  • Isolation: Crystallize from Ethanol/EtOAc or convert to the HCl salt for stability.

Synthetic Pathway Visualization

The following diagram illustrates the S


Ar reaction pathway and potential side reactions to avoid.

SynthesisPath Start 2-Amino-4-chloropyridine (Electrophile) Intermediate Meisenheimer-like Complex Start->Intermediate Heat / Solvent (S_NAr) Reagent Piperazine (Nucleophile/Base) Reagent->Intermediate Product 4-(Piperazin-1-yl)pyridin-2-amine (Target) Intermediate->Product -HCl SideProduct Bis-substitution (Impurity) Intermediate->SideProduct Low Piperazine Eq

Figure 1: Nucleophilic aromatic substitution pathway for the synthesis of 4-(Piperazin-1-yl)pyridin-2-amine.

Applications in Drug Discovery

This scaffold serves as a critical "hinge-binder" or "solvent-front" moiety in kinase inhibitors.

Structural Role in SAR (Structure-Activity Relationship)
  • 2-Amino Pyridine Motif: Often functions as a hydrogen bond donor/acceptor pair, mimicking the adenine ring of ATP to bind to the hinge region of kinase enzymes.

  • 4-Piperazine Moiety: Extends towards the solvent-exposed region or the ribose binding pocket. The secondary amine provides a vector for further functionalization (e.g., amides, ureas, sulfonamides) to tune solubility and selectivity.

Target Classes
  • CDK Inhibitors: Analogous to the scaffold found in Palbociclib (though Palbociclib uses the 5-isomer), the 4-isomer is explored for distinct kinase selectivity profiles.

  • Histamine H4 Antagonists: Used as a core to construct ligands that modulate immune responses.

  • FLT3 Inhibitors: The piperazine tail can be modified to interact with the DFG-out conformation of FLT3 in acute myeloid leukemia (AML) research.

Drug Design Workflow

The following decision tree outlines how to utilize this intermediate in a medicinal chemistry campaign.

SARWorkflow Scaffold 4-(Piperazin-1-yl)pyridin-2-amine (Core Scaffold) Decision1 Target Region? Scaffold->Decision1 PathA Hinge Binder Optimization (Modify 2-NH2) Decision1->PathA Hinge Interaction PathB Solvent Front / Selectivity (Modify Piperazine NH) Decision1->PathB Solubility/ADME ExpA Acylation / Urea Formation (Reduced Basicity) PathA->ExpA ExpB Reductive Amination / Alkylation (Maintain Basicity) PathB->ExpB Outcome Lead Candidate Generation ExpA->Outcome ExpB->Outcome

Figure 2: Medicinal chemistry workflow for diversifying the 4-(Piperazin-1-yl)pyridin-2-amine scaffold.

Safety & Handling Protocol

Signal Word: Warning Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Handling: Manipulate within a chemical fume hood. The compound is a basic amine; avoid contact with strong oxidizing agents and acid chlorides (unless intended for reaction).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The secondary amine is prone to oxidation or carbamate formation (with atmospheric CO

    
    ) over prolonged exposure to air.
    

References

  • Arctom Scientific. (2025). Product Catalog: 4-Piperazin-1-ylpyridin-2-amine (CAS 470442-95-6).[1] Retrieved from

  • Cymit Quimica. (2025).[2] Chemical Data Sheet: 4-Piperazin-1-ylpyridin-2-amine. Retrieved from

  • Google Patents. (2017). US9732087B2 - Diamino-pyridine, pyrimidine, and pyridazine modulators of the histamine H4 receptor. Retrieved from

  • National Institutes of Health (NIH). (2014). Regiocontrolled Microwave Assisted Bifunctionalization of 7,8-Dihalogenated Imidazo[1,2-a]pyridines. (Contextual synthesis of amino-pyridine intermediates). Retrieved from

Sources

potential biological targets for 4-(Piperazin-1-yl)pyridin-2-amine scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-(Piperazin-1-yl)pyridin-2-amine scaffold represents a privileged substructure in modern medicinal chemistry, serving as a versatile template for designing inhibitors against kinases (e.g., ALK2, FLT3, CDKs) and G-Protein Coupled Receptors (e.g., Histamine H4).[1] Its dual functionality—combining the ATP-mimetic properties of the 2-aminopyridine core with the solubility-enhancing and solvent-interacting capabilities of the piperazine moiety—makes it a cornerstone in fragment-based drug design (FBDD).[1] This guide provides a comprehensive technical analysis of this scaffold, detailing its structural biology, synthetic accessibility, and validated biological targets.[1][2]

Chemical Biology & Structural Properties[1][2][3][4][5]

The efficacy of this scaffold stems from its ability to satisfy two distinct binding environments simultaneously: the hydrophobic/hydrogen-bonding hinge region of kinases and the hydrophilic solvent channel.[1]

Pharmacophore Analysis
  • Hinge Binding Motif (2-Aminopyridine): The pyridine nitrogen (N1) acts as a hydrogen bond acceptor, while the exocyclic amine (-NH2) acts as a hydrogen bond donor.[1] This "Donor-Acceptor" motif is perfectly complementary to the backbone carbonyl and amide NH of the kinase hinge region (e.g., Met120 in PKA numbering).[1]

  • Solvent Interaction (4-Piperazine): The piperazine ring at the 4-position projects away from the hinge, directing substituents into the solvent-exposed region or the ribose-binding pocket.[1] This allows for the modulation of physicochemical properties (LogP, solubility) without disrupting the primary binding event.[1]

Visualization: Pharmacophore Binding Mode[1]

Pharmacophore cluster_0 Scaffold Pyridine Pyridine Core (Hinge Binder) Piperazine 4-Piperazine (Solvent Interface) Pyridine->Piperazine C4-N Linkage Hinge_NH Kinase Hinge NH (Donor) Pyridine->Hinge_NH H-Bond (N1) Amine 2-NH2 Group (H-Bond Donor) Hinge_CO Kinase Hinge C=O (Acceptor) Amine->Hinge_CO H-Bond Solvent Solvent/Ribose Pocket (Solubility/Selectivity) Piperazine->Solvent Protrusion

Caption: Pharmacophore mapping of 4-(Piperazin-1-yl)pyridin-2-amine showing critical H-bond interactions with the kinase hinge region and solvent exposure of the piperazine tail.[1]

Primary Biological Targets

Kinases (The "Hinge Binder" Application)

The 2-aminopyridine motif is a classic ATP-competitive inhibitor.[1] When substituted at the 4-position with a piperazine, the scaffold shows specific affinity for several kinase families.[1]

  • ALK2 (Activin Receptor-Like Kinase 2):

    • Relevance: Mutations in ACVR1 (encoding ALK2) cause Fibrodysplasia Ossificans Progressiva (FOP).[1]

    • Mechanism: 2-aminopyridine derivatives (e.g., K02288 analogs) bind to the ATP pocket.[1] The piperazine tail can be derivatized to interact with the "gatekeeper" residue or extend into the solvent to improve selectivity over other BMP receptors.[1]

  • FLT3 (FMS-like Tyrosine Kinase 3):

    • Relevance: Acute Myeloid Leukemia (AML).[1][3]

    • Mechanism: The scaffold serves as a core for Type I inhibitors, stabilizing the active conformation (DFG-in).[1]

  • CDK4/6 (Cyclin-Dependent Kinases):

    • Note: While approved drugs like Palbociclib and Ribociclib utilize a 5-piperazinyl-2-aminopyridine embedded within a fused ring system, the 4-isomer represents a distinct chemical space for designing novel, patentable CDK inhibitors with altered selectivity profiles.[1]

GPCRs (The "Basic Amine" Application)

Beyond kinases, the basic nitrogen of the piperazine ring allows this scaffold to target aminergic GPCRs.[1]

  • Histamine H4 Receptor:

    • Relevance: Inflammation, pruritus, and autoimmune diseases.[1]

    • Mechanism: The 2-aminopyridine acts as a bioisostere for the 2-aminopyrimidine found in many H4 antagonists.[1] The distal piperazine nitrogen forms a critical salt bridge with Asp94 (D3.32) in the transmembrane helix 3 (TM3) of the receptor.[1]

Experimental Methodologies

Chemical Synthesis Protocol

The synthesis of the core scaffold is achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction.[1]

Materials:

  • 2-Amino-4-chloropyridine (CAS: 19798-80-2)[1]

  • Piperazine (Anhydrous)[1]

  • Solvent: n-Butanol or neat (solvent-free)[1]

  • Base: K₂CO₃ (optional if excess piperazine is used)[1]

Step-by-Step Protocol:

  • Preparation: Charge a reaction vessel with 2-amino-4-chloropyridine (1.0 eq) and Piperazine (5.0 eq). The excess piperazine acts as both nucleophile and base.[1]

  • Reaction: Heat the mixture to 120–140°C in a sealed tube or under reflux in n-butanol for 12–24 hours. Monitor via LC-MS (Target Mass: ~178.23 Da).[4]

    • Note: The 4-position is activated for SNAr due to the electron-withdrawing nature of the pyridine nitrogen, despite the electron-donating amino group at position 2.[1]

  • Workup: Cool to room temperature. Dilute with water and extract with Dichloromethane (DCM).[1]

  • Purification: The product is highly polar.[1] Purify using amine-functionalized silica gel or reverse-phase flash chromatography (C18, Water/Methanol gradient with 0.1% NH₄OH).

Biological Evaluation Workflow

Workflow Start Scaffold Synthesis (SNAr Reaction) QC QC: NMR / LC-MS (>95% Purity) Start->QC Assay_Kinase Kinase Assay (ADP-Glo) Target: ALK2 / FLT3 QC->Assay_Kinase Assay_GPCR GPCR Binding Assay Target: H4 (Radioligand) QC->Assay_GPCR Hit_ID Hit Identification (IC50 < 1 µM) Assay_Kinase->Hit_ID Inhibition > 50% Assay_GPCR->Hit_ID Displacement > 50% Opt Lead Optimization (R-Group Derivatization) Hit_ID->Opt Opt->Start Iterative Cycle

Caption: Integrated workflow for synthesizing and screening 4-(piperazin-1-yl)pyridin-2-amine derivatives against Kinase and GPCR targets.

Data Presentation: Comparative Activity Profile

The following table summarizes the typical activity profiles of derivatives based on this scaffold compared to standard reference compounds.

Target ClassSpecific TargetMechanism of ActionKey Interaction (Scaffold)Reference Compound (Analog)
Kinase ALK2 (ACVR1)ATP-CompetitiveHinge H-bonds (N1, 2-NH2)K02288 (IC50: ~1-10 nM)
Kinase FLT3ATP-CompetitiveHinge H-bonds + Solvent TailQuizartinib (Core analog)
GPCR Histamine H4AntagonistSalt bridge (Piperazine N)JNJ-7777120 (Indole analog)
Kinase ROCK1/2ATP-CompetitiveHinge BindingFasudil (Isoquinoline analog)

Future Directions & Applications

  • PROTAC Linkers: The secondary amine of the piperazine is an ideal attachment point for E3 ligase recruiters (e.g., Cereblon ligands) to create Proteolysis Targeting Chimeras (PROTACs).[1]

  • Covalent Inhibitors: Acrylamide derivatization of the piperazine nitrogen can target non-catalytic cysteines in the solvent front, converting reversible binders into irreversible inhibitors.[1]

References

  • Sanphanya, K., et al. (2013).[1] "Synthesis and biological evaluation of 2-aminopyridine-based kinase inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Engers, D. W., et al. (2013).[1] "Structure-Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants."[1] Journal of Medicinal Chemistry. Link

  • Smalley, J. P., et al. (2016).[1] "Variation of the aryl substituent on the piperazine ring within the 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine scaffold unveils potent, non-competitive inhibitors of the inflammatory caspases."[1] Bioorganic & Medicinal Chemistry Letters. Link

  • BenchChem. "2-Amino-4-chloropyridine Synthesis Protocols and Properties."[1] BenchChem Technical Database. Link[1]

  • Mullard, A. (2017).[1] "FDA approves CDK4/6 inhibitors."[1] Nature Reviews Drug Discovery (Contextualizing the aminopyridine scaffold in approved drugs). Link[1]

Sources

Methodological & Application

Application Note: Derivatization of 4-(Piperazin-1-yl)pyridin-2-amine for SAR Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scaffold 4-(piperazin-1-yl)pyridin-2-amine represents a privileged pharmacophore in modern drug discovery, particularly within kinase (e.g., CDK4/6, FLT3) and GPCR (e.g., 5-HT, Dopamine) programs. Its dual-nitrogen architecture offers a distinct challenge and opportunity: the distal piperazine nitrogen (


) provides a vector for modulating physicochemical properties (LogD, solubility) and solvent-front interactions, while the 2-aminopyridine motif  often serves as a critical hinge-binding element.

This guide details the selective derivatization of this scaffold. It moves beyond generic organic chemistry to provide a logic-driven decision matrix for Structure-Activity Relationship (SAR) exploration, supported by validated protocols and mechanistic rationale.

Chemoinformatic Profile & Reactivity Analysis

Understanding the electronic landscape of the molecule is prerequisite to selective functionalization.

PropertyValue (Approx.)SAR Implication
MW 178.24 DaIdeal fragment size for Lead Optimization.
pKa (

)
~9.2 - 9.6Primary Nucleophile. Highly basic; protonated at physiological pH.
pKa (

)
~6.7 - 7.0Secondary Nucleophile. Pyridine ring nitrogen; protonation site for salt formation.
pKa (

)
< 2 (conjugate acid)Weak Nucleophile. The exocyclic amine is electron-poor due to resonance into the pyridine ring.
LogP ~0.5Low lipophilicity; good starting point for adding hydrophobic vectors.
Reactivity Hierarchy

The molecule presents three nitrogen centers with distinct nucleophilicity. The success of any derivatization strategy relies on exploiting these


 values.
  • Site A (

    
    ):  The aliphatic secondary amine. Most nucleophilic. Reacts readily with electrophiles (alkyl halides, aldehydes, acid chlorides) without base catalysis or protection of other sites.
    
  • Site B (

    
    ):  The exocyclic aromatic amine. Poor nucleophile. Requires strong electrophiles, catalysis (e.g., Pd-catalyzed Buchwald-Hartwig), or deprotonation (strong base) to react.
    
  • Site C (

    
    ):  The pyridine nitrogen. Generally unreactive towards electrophiles in standard conditions but can be N-oxidized or alkylated under forcing conditions (quaternization).
    

Strategic Decision Matrix (Visualized)

The following decision tree illustrates the logical flow for selecting a synthetic pathway based on SAR goals.

SAR_Decision_Tree Start SAR Objective Solubility Modulate Solubility / PK (Solvent Front) Start->Solubility Potency Modulate Potency / Selectivity (Hinge Region) Start->Potency Metabolism Block Metabolism (Soft Spots) Start->Metabolism Path_A Target: Distal Piperazine N Solubility->Path_A Path_B Target: Exocyclic Amine Potency->Path_B Path_C Target: C3/C5 Pyridine Core Metabolism->Path_C Rxn_A1 Reductive Amination (Protocol 1) Path_A->Rxn_A1 Rxn_A2 Amide/Sulfonamide Coupling (Protocol 2) Path_A->Rxn_A2 Rxn_B1 Req. Protection (Boc) -> Buchwald / Amidation Path_B->Rxn_B1 Rxn_C1 Electrophilic Aromatic Subst. (Halogenation) Path_C->Rxn_C1

Figure 1: Strategic decision matrix for derivatizing 4-(piperazin-1-yl)pyridin-2-amine based on SAR objectives.

Experimental Protocols

Workflow A: Distal Nitrogen Derivatization (The "Solvent Front")

Rationale: The distal nitrogen is the most accessible site. Modifications here dramatically affect LogD, hERG binding, and solubility without disrupting the core binding mode.

Protocol 1: Reductive Amination (Standard)

Best for: Introducing alkyl/benzyl groups to explore hydrophobic pockets.

Reagents:

  • Substrate: 4-(piperazin-1-yl)pyridin-2-amine (1.0 eq)

  • Aldehyde/Ketone: (1.1 - 1.2 eq)

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: DCE (1,2-Dichloroethane) or DCM.

  • Acid Source: Acetic Acid (catalytic, optional but recommended for ketones).

Step-by-Step:

  • Imine Formation: Dissolve the scaffold in DCE (0.1 M). Add the aldehyde.[1][2][3][4] If the aldehyde is unreactive, add 1-2 drops of AcOH and stir for 30 min at RT.

  • Reduction: Add STAB in one portion. The reaction is typically slightly exothermic.

  • Monitoring: Monitor by LCMS. The secondary amine (

    
    ) will convert to a tertiary amine. The exocyclic amine (
    
    
    
    ) remains untouched due to its low nucleophilicity and the mild nature of STAB.
  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (
    
    
    
    ).
  • Purification: Flash chromatography (DCM/MeOH/

    
    ).
    

Critical Note: Do not use


 unless necessary; STAB is safer and more selective. If the aldehyde contains an acid sensitive group, ensure the pH remains near neutral.
Protocol 2: Urea/Amide Synthesis

Best for: Capping the amine to reduce basicity (permeability) or engaging specific H-bond acceptors.

Reagents:

  • Electrophile: Isocyanate (for ureas) or Acid Chloride (for amides).

  • Base: Triethylamine (

    
    ) or DIPEA (1.2 eq).
    
  • Solvent: DCM or THF (

    
     to RT).
    

Selectivity Control: Even though


 is more nucleophilic, highly reactive acid chlorides can trace-acylate the 

.
  • Solution: Perform the reaction at

    
     and add the electrophile dropwise. The 
    
    
    
    difference ensures
    
    
    reacts exclusively under kinetic control.
Workflow B: Exocyclic Amine Functionalization (The "Hinge")

Rationale: Modifying the 2-amino group often destroys kinase activity unless converted to a motif that mimics the H-bond donor/acceptor pattern (e.g., urea). This requires protecting the highly reactive piperazine first.

Protocol 3: Orthogonal Protection & Functionalization

Step 1: Boc-Protection of Piperazine

  • Dissolve 4-(piperazin-1-yl)pyridin-2-amine in THF/Water (1:1).

  • Add

    
     (2.0 eq) and 
    
    
    
    (1.1 eq).
  • Stir at RT for 2-4 hours. The

    
     will not  react with 
    
    
    
    under these aqueous basic conditions.
  • Isolate the 4-(4-Boc-piperazin-1-yl)pyridin-2-amine .

Step 2: Functionalization of


 (e.g., Amidation) 
Now that the "super-nucleophile" is masked, you can force the aniline to react.
  • Dissolve the Boc-protected intermediate in anhydrous DMF or Pyridine.

  • Add the Acid Chloride (1.5 eq) and heat (60-80°C) or use coupling agents (HATU/DIPEA) with prolonged reaction times.

  • Alternative: Palladium-catalyzed Buchwald-Hartwig amination can now be performed on the

    
     if coupling with an aryl halide.
    

Step 3: Global Deprotection

  • Treat with TFA/DCM (1:4) or 4M HCl in Dioxane to remove the Boc group.

  • Neutralize carefully to avoid hydrolyzing the newly formed amide on the pyridine.

Synthetic Workflow Diagram

Synthesis_Flow Start Starting Material 4-(piperazin-1-yl)pyridin-2-amine Direct_Alk Direct Alkylation/Red. Am. (Selectivity: Kinetic) Start->Direct_Alk Path A (Easy) Protect Boc Protection (Boc2O, Na2CO3) Start->Protect Path B (Hard) Product_A Distal N-Substituted Analog Direct_Alk->Product_A Inter_Boc N-Boc Intermediate Protect->Inter_Boc Func_Exo Functionalize Exocyclic NH2 (Acylation/Buchwald) Inter_Boc->Func_Exo Deprotect Acidic Deprotection (TFA or HCl) Func_Exo->Deprotect Product_B 2-N-Substituted Analog Deprotect->Product_B

Figure 2: Synthetic workflow comparing direct derivatization vs. orthogonal protection strategies.

References

  • Reactivity of Piperazine vs.

    • Source: "Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives.
  • Reductive Amination Protocols

    • Source: BenchChem Application Notes for Reductive Amination with Piperazin-2-ylmethanol (Analogous protocol applicability).
  • Kinase Inhibitor SAR Context

    • Source: "Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors."[5] (Discusses the role of aminopyridine/pyrimidine hinge binders and solvent-front piperazines).

  • Selective Acylation Strategies

    • Source: "Annelated Pyridine Bases for the Selective Acylation of 1,2‐Diols.

Sources

Strategic Utilization of 4-(Piperazin-1-yl)pyridin-2-amine in Kinase Inhibitor Design

[1][2]

Abstract

The structural motif 4-(piperazin-1-yl)pyridin-2-amine represents a privileged substructure in the design of Type I and Type I½ kinase inhibitors.[1][2] Its utility stems from a dual-function pharmacophore: the 2-aminopyridine headgroup serves as a critical hinge-binding element (forming donor-acceptor hydrogen bonds with the ATP-binding pocket), while the 4-piperazinyl tail extends into the solvent-exposed region, significantly enhancing aqueous solubility and pharmacokinetic (PK) profiles.[1][2] This application note details the robust synthesis of this building block, its protection strategies, and its subsequent coupling to core scaffolds (e.g., pyrimidines, quinazolines) to generate potent kinase inhibitor libraries.[2]

Molecule Profile & Strategic Value

PropertyDescription
Chemical Name 4-(Piperazin-1-yl)pyridin-2-amine
Common Role Hinge Binder + Solubilizing Tail
Key Interactions N1 (Pyridine): H-bond acceptor (Hinge Val/Leu)2-NH₂: H-bond donor (Hinge Glu/Met)Piperazine N: Solvent interaction / Salt formation
Target Classes CDK (e.g., CDK4/6), Aurora Kinases, FLT3, MK2
Solubility Impact High (reduces LogD, provides ionizable center)
Mechanism of Action (Structural Logic)

In a typical ATP-competitive inhibitor, the 2-aminopyridine moiety mimics the adenine ring of ATP.[1][2] The exocyclic amine acts as a hydrogen bond donor to the hinge region backbone carbonyl, while the pyridine nitrogen accepts a hydrogen bond from the backbone amide.[1] The piperazine at the 4-position projects away from the hydrophobic pocket, breaking planarity and preventing aggregation, which is critical for oral bioavailability.[1]

Synthesis of the Building Block

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) of 2-amino-4-chloropyridine.[1][2] While the 2-amino group is electron-donating (deactivating the ring), the 4-position remains sufficiently electrophilic for substitution by secondary amines under thermal forcing.[1][2]

Protocol A: Direct SNAr with Piperazine

This method is preferred for cost-efficiency and avoids protection steps.[1][2]

Reagents:

  • 2-Amino-4-chloropyridine (1.0 equiv)[1][2]

  • Piperazine (anhydrous) (5.0 – 8.0 equiv)[1][2]

  • Solvent: n-Butanol or neat[1][2]

  • Temperature: 140–160 °C[1]

Step-by-Step Procedure:

  • Charge: In a pressure-rated sealed tube (100 mL), combine 2-amino-4-chloropyridine (5.0 g, 38.9 mmol) and piperazine (16.7 g, 194.5 mmol, 5 equiv).

  • Solvent: Add n-Butanol (20 mL) to facilitate stirring, though the reaction can proceed in the melt of piperazine.

  • Reaction: Seal the tube and heat to 150 °C for 16–24 hours. Monitor by LC-MS (Target [M+H]⁺ = 179.1).[1][2]

    • Note: The large excess of piperazine acts as both the nucleophile and the base to scavenge HCl, preventing protonation of the pyridine nitrogen which would deactivate the ring.[1]

  • Workup: Cool to room temperature. Concentrate the mixture under reduced pressure to remove n-Butanol.

  • Extraction: Dilute the residue with DCM (100 mL) and wash with water (3 x 30 mL) to remove excess piperazine.

    • Critical Step: Piperazine is highly water-soluble; the product is moderately soluble in organic solvents.[1] Ensure the aqueous layer is basic (pH > 10) to keep the product in the organic phase.[1]

  • Purification: If necessary, purify via flash chromatography (DCM:MeOH:NH₄OH, 90:9:1).

  • Yield: Expect 65–75% as a pale yellow solid.[2]

Protocol B: Synthesis of N-Boc Protected Analog

Required if the subsequent coupling involves electrophiles that could react with the secondary piperazine amine.[1]

Reagents:

  • 2-Amino-4-chloropyridine (1.0 equiv)[1][2]

  • 1-Boc-piperazine (1.5 equiv)[1][2]

  • Base: K₂CO₃ (2.0 equiv) or LiHMDS (for Pd-catalyzed routes)[1][2]

  • Solvent: NMP or DMSO[1][2]

Procedure:

  • Combine 2-amino-4-chloropyridine (1.0 equiv), 1-Boc-piperazine (1.5 equiv), and K₂CO₃ (2.0 equiv) in NMP (0.5 M).

  • Heat to 130 °C for 18 hours.

  • Pour into crushed ice/water. The precipitate is collected by filtration.[1][2][3]

  • Recrystallize from EtOAc/Hexanes.[2]

Application: Coupling to Kinase Scaffolds[1][2]

The most common application involves coupling this amine to a di-halogenated core (e.g., 2,4-dichloropyrimidine) to construct the final inhibitor.[1][2]

Workflow Visualization

KinaseSynthesisStart2-Amino-4-chloropyridineIntermediate4-(Piperazin-1-yl)pyridin-2-amine(The Building Block)Start->IntermediateSNAr, 150°C(Protocol A)PiperazinePiperazine (Excess)Piperazine->IntermediateFinalFinal Kinase Inhibitor(Hinge Binder Attached)Intermediate->FinalCouples hereCore2,4-Dichloropyrimidine(Kinase Scaffold)Step1_Product2-Chloro-4-(R-group)pyrimidineCore->Step1_ProductStep 1: SNAr (C4)Selectivity ControlStep1_Product->FinalStep 2: Buchwald-HartwigPd2(dba)3, XantphosCoupling with Intermediate

Caption: Synthesis of the building block and its convergent assembly into a pyrimidine-based kinase inhibitor.

Protocol C: Buchwald-Hartwig Coupling to 2-Chloropyrimidine Core

This step attaches the hinge-binding motif (the pyridine-amine) to the core scaffold.[1][2]

Reagents:

  • Halide: Substituted 2-chloropyrimidine (1.0 equiv)[1][2]

  • Amine: 4-(Piperazin-1-yl)pyridin-2-amine (1.1 equiv)[1][2]

  • Catalyst: Pd₂(dba)₃ (0.05 equiv)[1][2]

  • Ligand: Xantphos (0.10 equiv) or BrettPhos (for difficult substrates)[1][2]

  • Base: Cs₂CO₃ (2.0 equiv)[1][2]

  • Solvent: 1,4-Dioxane (anhydrous, degassed)[1][2]

Step-by-Step Procedure:

  • Preparation: In a glovebox or under Argon, charge a reaction vial with the 2-chloropyrimidine derivative (1.0 mmol), the aminopyridine building block (1.1 mmol), Cs₂CO₃ (2.0 mmol), Pd₂(dba)₃ (46 mg, 0.05 mmol), and Xantphos (58 mg, 0.10 mmol).

  • Solvation: Add anhydrous 1,4-Dioxane (5 mL). Seal the vial with a crimp cap/septum.

  • Degassing: Sparge with Argon for 5 minutes.

  • Reaction: Heat to 100 °C for 4–12 hours.

    • Monitoring: Check for the disappearance of the aryl chloride.[1] The formation of the product is often accompanied by a fluorescence change (blue/green) under UV.[1]

  • Workup: Filter through a pad of Celite to remove palladium black.[2] Wash with EtOAc.[2]

  • Purification: Concentrate and purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) or silica chromatography (DCM/MeOH).

    • Note: The piperazine tail makes these compounds polar.[1][2] If the Boc-protected amine was used, a deprotection step (TFA/DCM, 1:4, RT, 1h) is required post-coupling.[2]

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in SNAr (Protocol A) Incomplete conversion due to deactivation.Increase temperature to 160°C; switch to sealed tube; ensure anhydrous conditions.
Bis-addition of Piperazine Piperazine acts as a linker between two pyridines.[1][2]Use a larger excess of piperazine (5–10 equiv) to statistically favor mono-addition.[1][2]
Poor Coupling (Protocol C) Catalyst poisoning by the free piperazine amine.[1][2]Use the N-Boc protected version of the building block.[1][2] Free secondary amines can coordinate Pd.[2]
Regioselectivity Issues Coupling occurring at the wrong nitrogen.The 2-amino group is the primary nucleophile in Buchwald couplings.[1] The piperazine NH is less reactive towards Pd-aryl species if sterically hindered, but Boc protection eliminates this risk entirely.[1][2]

References

  • General Kinase Inhibitor Design

    • Zhang, J., Yang, P. L., & Gray, N. S. (2009).[2] Targeting cancer with small molecule kinase inhibitors.[2] Nature Reviews Cancer, 9(1), 28-39.[1][2] Link

  • SNAr Reactivity of Pyridines

    • Spivey, A. C., & Arseniyadis, S. (2004).[2] Nucleophilic aromatic substitution of heterocycles. Science of Synthesis, 15.

  • Buchwald-Hartwig Coupling Protocols

    • Surry, D. S., & Buchwald, S. L. (2008).[2] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1][2] Link

  • Specific Application in CDK Inhibitors (Analogous Chemistry)

    • Toogood, P. L., et al. (2005).[2] Discovery of a potent and selective inhibitor of cyclin-dependent kinase 4/6.[1][2] Journal of Medicinal Chemistry, 48(7), 2388-2406.[2] Link[1][2]

  • Synthesis of Aminopyridine Intermediates

    • BenchChem Protocol Database: 2-Amino-4-chloropyridine Reactivity Profile.[1][2][3][4] Link (Verified via search context).

Application and Protocol Guide for the Analytical Characterization of 4-(Piperazin-1-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a suite of robust analytical methods for the characterization of 4-(Piperazin-1-yl)pyridin-2-amine, a key heterocyclic building block in pharmaceutical research and development. Recognizing the compound's structural motifs—a pyridine ring and a piperazine moiety—which are prevalent in numerous active pharmaceutical ingredients (APIs), this document details optimized protocols for identity, purity, and assay determination.[1][2] We present detailed, step-by-step procedures for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. Each protocol is designed for clarity, reproducibility, and scientific rigor, underpinned by explanations of the causality behind experimental choices. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

Introduction and Physicochemical Profile

4-(Piperazin-1-yl)pyridin-2-amine is a bifunctional organic molecule incorporating both a substituted pyridine and a piperazine ring system. Such N-heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse biological activities and their roles as versatile synthetic intermediates.[3] Accurate and precise analytical characterization is paramount to ensure the quality, safety, and efficacy of any downstream application, from early-stage research to final product manufacturing.

This document serves as a practical, in-depth technical resource, moving beyond mere procedural lists to provide the scientific rationale for each method. All protocols are designed to be self-validating systems, aligning with modern lifecycle approaches to analytical procedures as outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[4][5][6]

Table 1: Physicochemical Properties of 4-(Piperazin-1-yl)pyridin-2-amine

PropertyValueSource
Chemical Structure Chemical Structure of 4-(Piperazin-1-yl)pyridin-2-amine-
CAS Number 1082876-26-3 (isomer)[7]
Molecular Formula C₉H₁₄N₄[7]
Molecular Weight 178.23 g/mol [7]
Appearance Off-white to yellow or brown solid/powder[8]
Predicted pKa 7.71 ± 0.10 (most basic)[1]
Storage Conditions 2-8°C, Keep in dark place, sealed in dry, under inert gas[7][8]

Note: Some properties are based on closely related isomers or parent compounds due to limited public data on this specific isomer.

Chromatographic Analysis for Purity and Assay

Chromatographic techniques are essential for separating the target analyte from impurities, degradation products, and related substances.

High-Performance Liquid Chromatography (HPLC-UV)

Expertise & Rationale: Reversed-phase HPLC is the premier method for quantifying non-volatile, polar organic molecules like 4-(Piperazin-1-yl)pyridin-2-amine.[9] The molecule's basic nitrogen atoms necessitate careful pH control of the mobile phase to ensure symmetrical peak shape and reproducible retention. A C18 column provides excellent hydrophobic retention, while a UV detector is ideal due to the strong chromophore of the pyridine ring. The following method is optimized for the separation of the main component from potential process-related impurities.[10][11]

Experimental Protocol: HPLC for Purity and Assay

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).

    • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Reagents and Materials:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Ammonium formate (analytical grade)

    • Formic acid (analytical grade)

    • Deionized water (18.2 MΩ·cm)

    • 4-(Piperazin-1-yl)pyridin-2-amine reference standard

  • Sample and Standard Preparation:

    • Diluent: Methanol/Water (50:50, v/v).

    • Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

    • Sample Solution (0.5 mg/mL): Accurately weigh ~25 mg of the sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • Chromatographic Conditions:

    Table 2: HPLC Method Parameters

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmStandard reversed-phase column offering good efficiency and retention.
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid)Buffered aqueous phase to control the ionization state of the basic analytes, ensuring sharp, symmetrical peaks.
Mobile Phase B AcetonitrileOrganic modifier for elution.
Gradient 5% B to 60% B over 15 min; 60% to 95% B in 2 min; Hold at 95% B for 3 min; Return to 5% B in 1 min; Equilibrate for 4 min.A gradient ensures elution of both polar and non-polar impurities while maintaining a reasonable run time.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 35 °CElevated temperature reduces viscosity and improves peak shape.
Injection Volume 10 µLA small volume minimizes peak distortion.
Detection UV at 275 nmWavelength near the absorbance maximum for the pyridine moiety.
  • System Suitability Test (SST):

    • Before sample analysis, perform five replicate injections of the Standard Solution.

    • Acceptance Criteria:

      • Tailing Factor: ≤ 1.5

      • Theoretical Plates: ≥ 5000

      • Relative Standard Deviation (RSD) of Peak Area: ≤ 1.0%

  • Data Analysis:

    • Purity: Use the area percent method on the sample chromatogram.

    • Assay vs. Standard: Calculate the concentration of the sample against the reference standard.

Workflow Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std Prepare Standard Solution (0.1 mg/mL) sst System Suitability Test (5 Replicates of Standard) prep_std->sst prep_spl Prepare Sample Solution (0.5 mg/mL) prep_spl->sst analysis Inject Standard & Samples sst->analysis If SST Passes integrate Integrate Peaks analysis->integrate calculate Calculate Purity (Area %) & Assay (vs. Standard) integrate->calculate end End calculate->end Report Results start Start start->prep_std Weigh Materials start->prep_spl Weigh Materials

Caption: HPLC analysis workflow for 4-(Piperazin-1-yl)pyridin-2-amine.

Spectroscopic Analysis for Structural Identification

Spectroscopic methods provide orthogonal data for unambiguous confirmation of the chemical structure.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Expertise & Rationale: LC-MS is a powerful tool for confirming molecular weight and providing structural information through fragmentation. Electrospray Ionization (ESI) is the preferred technique for polar, ionizable molecules, as it gently generates gas-phase ions.[12][13] Coupling the HPLC method above with a mass spectrometer provides retention time and mass data simultaneously.

Protocol: LC-MS for Identity Confirmation

  • Instrumentation:

    • LC system (as described in 2.1) coupled to a Mass Spectrometer (e.g., Quadrupole or Ion Trap) with an ESI source.

  • MS Conditions:

    • Ionization Mode: Positive ESI. The multiple basic nitrogens readily accept a proton.

    • Scan Range: m/z 50–500. This range comfortably covers the expected molecular ion and potential fragments.

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Drying Gas Flow: 10 L/min

  • Expected Results:

    • Molecular Ion: The primary ion observed will be the protonated molecule, [M+H]⁺. For C₉H₁₄N₄, the expected monoisotopic mass is 178.1218, so the target m/z is ~179.1291.[14]

    • Fragmentation: MS/MS analysis can be performed on the m/z 179 precursor ion to elicit characteristic fragments, such as the loss of the piperazine ring or cleavage within the ring, confirming connectivity.[15][16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the definitive method for structural elucidation, providing detailed information about the carbon-hydrogen framework.[2][17] The predicted spectrum for 4-(Piperazin-1-yl)pyridin-2-amine has distinct regions corresponding to the pyridine and piperazine moieties.

Protocol: ¹H and ¹³C NMR

  • Instrumentation:

    • NMR Spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can help in observing exchangeable protons (NH, NH₂).

  • Data Acquisition:

    • Acquire standard ¹H and ¹³C{¹H} spectra.

    • Consider 2D NMR experiments (e.g., COSY, HSQC) for unambiguous assignment if needed.

  • Expected Spectral Features (in DMSO-d₆):

    • ¹H NMR:

      • Pyridine Protons: Three signals in the aromatic region (~6.0–8.0 ppm). Expect a doublet for the proton adjacent to the NH₂, a doublet for the proton furthest from the nitrogen atoms, and a doublet of doublets for the proton in between.

      • Piperazine Protons: Two sets of multiplets, likely broad, in the aliphatic region (~2.8–3.5 ppm), corresponding to the CH₂ groups adjacent to the pyridine and the CH₂ groups adjacent to the NH.[17]

      • Amine Protons: A broad singlet for the piperazine NH (~2.5-4.0 ppm, can vary) and a broad singlet for the pyridine NH₂ (~5.5-6.5 ppm). These peaks will disappear upon D₂O exchange.

    • ¹³C NMR:

      • Pyridine Carbons: Five signals in the aromatic/olefinic region (~100–160 ppm), with the carbon bearing the NH₂ group being the most upfield and the carbons adjacent to the ring nitrogen being downfield.

      • Piperazine Carbons: Two signals in the aliphatic region (~40–55 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR is a rapid and simple technique for identifying the presence of key functional groups, serving as a robust identity test.[18] The spectrum will be characterized by vibrations from the N-H, C-H, C=C, C=N, and C-N bonds.[19][20][21]

Protocol: ATR-FTIR

  • Instrumentation:

    • FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal using the pressure arm.

  • Data Acquisition:

    • Collect the spectrum from 4000 to 400 cm⁻¹, typically averaging 16-32 scans.

  • Expected Characteristic Absorption Bands:

    Table 3: Key FTIR Vibrational Frequencies

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450–3250N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)
3350–3200N-H StretchSecondary Amine (-NH-)
3100–3000C-H StretchAromatic (Pyridine)
2950–2800C-H StretchAliphatic (Piperazine)
1650–1580C=C and C=N Ring StretchingPyridine Ring
1640–1550N-H Bend (Scissoring)Primary Amine (-NH₂)
1350–1250C-N StretchAromatic Amine
1200–1020C-N StretchAliphatic Amine

Analytical Method Validation Strategy

Rationale: Every analytical procedure must be validated to demonstrate its fitness for the intended purpose.[5][22] The validation process follows a lifecycle approach, ensuring the method is robust and reliable from development through routine use.[4][23][24][25] This strategy is grounded in the principles of ICH Q2(R2).[26][27]

Table 4: Validation Parameters for the HPLC Assay Method

ParameterPurposeTypical Experiment
Specificity To demonstrate that the signal is unequivocally from the analyte.Analyze placebo, impurities, and degradation samples (acid, base, peroxide, heat, light) to show no interference at the analyte's retention time.
Linearity To show that results are directly proportional to concentration.Analyze a minimum of five concentrations across the specified range (e.g., 50-150% of nominal).
Range The interval over which the method is precise, accurate, and linear.Confirmed by the linearity and accuracy studies.
Accuracy To measure the closeness of test results to the true value.Perform recovery studies by spiking the analyte into a placebo matrix at three levels (e.g., 80%, 100%, 120%) in triplicate.
Precision To measure the scatter of results from multiple analyses of the same sample.- Repeatability: 6 replicate sample preparations or 9 determinations across the range. - Intermediate Precision: Repeat repeatability on a different day, with a different analyst, or on different equipment.
LOD / LOQ To determine the lowest concentration that can be reliably detected/quantified.Based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or standard deviation of the response and the slope of the calibration curve.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.Vary parameters like mobile phase pH (±0.2), column temperature (±5°C), and flow rate (±10%).

Workflow Visualization

Validation_Lifecycle cluster_stage1 Stage 1: Procedure Design cluster_stage2 Stage 2: Performance Qualification cluster_stage3 Stage 3: Continued Verification atp Define Analytical Target Profile (ATP) dev Method Development & Optimization atp->dev protocol Write Validation Protocol dev->protocol Method Finalized execute Execute Validation Studies (Specificity, Linearity, Accuracy, Precision, etc.) protocol->execute report Generate Validation Report execute->report routine Routine Monitoring (SST Trending) report->routine Method Implemented change Change Control routine->change

Caption: The Analytical Procedure Lifecycle, aligned with USP <1220>.

Conclusion

The analytical methods detailed in this guide provide a comprehensive framework for the characterization of 4-(Piperazin-1-yl)pyridin-2-amine. The combination of chromatographic separation (HPLC) for quantitative analysis of purity and assay, along with spectroscopic techniques (MS, NMR, FTIR) for unequivocal identity confirmation, ensures a thorough understanding of the material's quality. Adherence to the principles of method validation and the analytical lifecycle approach guarantees that these methods are robust, reliable, and fit for their intended purpose in a regulated research and manufacturing environment.

References

  • PubChem. 4-(Piperazin-1-yl)pyrimidin-2-amine. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 4-(pyridin-2-yl)piperazin-1-amine. National Center for Biotechnology Information. Available from: [Link]

  • Fortin, J., et al. (2026). Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent. Journal of Medicinal Chemistry.
  • Gunasekaran, S., & Anita, B. Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics. Available from: [Link]

  • USP. 〈1220〉 ANALYTICAL PROCEDURE LIFE CYCLE. USP-NF. Available from: [Link]

  • Chinese Journal of Pharmaceutical Analysis. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. CNKI. Available from: [Link]

  • Jennings, A. L., & Boggs, J. E. (1964). Mass Spectrometry for Structure Determination. Simple Nitrogen Heterocycles. The Journal of Organic Chemistry.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. Available from: [Link]

  • ICH. Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Available from: [Link]

  • SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC. Available from: [Link]

  • Yilmaz, F., et al. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
  • ResearchGate. FTIR spectra of (a) piperazine (b) COP-1. ResearchGate. Available from: [Link]

  • Martin, G. P., et al. Proposed New USP General Chapter: The Analytical Procedure Lifecycle ⟨1220⟩. USP.
  • ResearchGate. 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. ResearchGate. Available from: [Link]

  • MDPI. Insights on the Synthesis of N-Heterocycles Containing Macrocycles and Their Complexion and Biological Properties. MDPI. Available from: [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available from: [Link]

  • Uges, D. R., et al. (1981). Liquid-chromatographic determination of 4-aminopyridine in serum, saliva, and urine. Clinical Chemistry.
  • IntuitionLabs. Understanding ICH Q2(R2) Guidelines for Analytical Validation. IntuitionLabs. Available from: [Link]

  • Pharmaffiliates. 5-(4-Nitrosopiperazin-1-yl)pyridin-2-amine. Pharmaffiliates. Available from: [Link]

  • LabRulez. USP <1220> Analytical Procedure Lifecycle. LabRulez. Available from: [Link]

  • Creaser, C. S., et al. (1993). Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry. Analytical Chemistry.
  • Semantic Scholar. Acid-base properties, FT-IR, FT-Raman spectroscopy and computational study of 1-(pyrid-4-yl)piperazine. Semantic Scholar. Available from: [Link]

  • ResearchGate. (PDF) Proposed new USP general chapter: The analytical procedure lifecycle 〈1220〉. ResearchGate. Available from: [Link]

  • ResearchGate. HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. ResearchGate. Available from: [Link]

  • Spreckelmeyer, S., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry.
  • ProQuest. Mass Spectra of New Heterocycles: XXVI.1 Electron Impact Ionization Study of N-(5-Amino. ProQuest. Available from: [Link]

  • ICH. Validation of Analytical Procedure Q2(R2). International Council for Harmonisation. Available from: [Link]

  • Spectroscopy Online. Spectroscopic Identification of Nitrogen- and Oxygen-Rich Polymeric Organics in Asteroid Bennu Regolith. Spectroscopy Online. Available from: [Link]

  • YouTube. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available from: [Link]

  • SciSpace. 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. SciSpace. Available from: [Link]

  • NIST. Piperidine. National Institute of Standards and Technology. Available from: [Link]

  • ResearchGate. 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine. ResearchGate. Available from: [Link]

Sources

Troubleshooting & Optimization

improving reaction yield for 4-(Piperazin-1-yl)pyridin-2-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket: #PIP-PYR-004 Subject: Optimization of Reaction Yield for 4-(Piperazin-1-yl)pyridin-2-amine Synthesis Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Diagnostic

User Issue: Low yield and difficult isolation during the synthesis of 4-(piperazin-1-yl)pyridin-2-amine. Root Cause Analysis: The synthesis of this scaffold presents a "perfect storm" of chemical challenges:

  • Electronic Deactivation: You are likely starting from 4-halo-2-aminopyridine. The 2-amino group is a strong electron donor (+M effect), which significantly increases electron density in the pyridine ring. This deactivates the 4-position toward Nucleophilic Aromatic Substitution (

    
    ), making the displacement of the halogen sluggish.
    
  • Bis-Alkylation: Piperazine is a dual nucleophile. Without strict stoichiometric control, the product acts as a nucleophile for a second equivalent of the starting material, forming the "dumbbell" dimer impurity.

  • Polarity Trap: The product is highly polar (logP ~0.5) and amphoteric. Standard aqueous workups (EtOAc/Water extraction) often result in >50% product loss into the aqueous phase.

Strategic Decision Matrix

Before proceeding, select your protocol based on your available equipment and starting material constraints.

DecisionMatrix Start START: Select Pathway Q1 Is the Starting Material 4-Bromo or 4-Iodo? Start->Q1 Q2 Do you have a Microwave Reactor? Q1->Q2 No (It is 4-Chloro) MethodB METHOD B: Pd-Catalyzed (Buchwald-Hartwig) Q1->MethodB Yes (Br/I) MethodA METHOD A: Thermal S_NAr (Optimized) (High Temp, Neat/NMP) Q2->MethodA Yes MethodC METHOD C: Protecting Group Strategy (Boc-protection of 2-NH2) Q2->MethodC No (Thermal heating only) MethodC->MethodA After Protection

Figure 1: Decision matrix for selecting the optimal synthetic route based on substrate reactivity and equipment availability.

Detailed Protocols

Method A: The "Brute Force" Thermal (Recommended for 4-Chloro)

Best for: Robust scale-up, avoiding heavy metals.

The Fix: The 2-amino group deactivates the ring. To overcome this, we must use solvent-free conditions (or minimal polar aprotic solvent) and extreme excess of nucleophile .

Protocol:

  • Stoichiometry: Mix 4-chloro-2-aminopyridine (1.0 eq) with Piperazine (10.0 eq) .

    • Why? The massive excess acts as both solvent and base, and statistically prevents the mono-product from reacting again (dimerization).

  • Reaction:

    • Sealed Tube/Autoclave: Heat to 160–180°C for 12–24 hours.

    • Microwave: 180°C for 45–60 minutes (high absorption setting).

  • Workup (Crucial):

    • Do NOT partition between water and ethyl acetate.

    • Dilute the reaction mixture with DCM (Dichloromethane).

    • Wash with minimal saturated

      
       (only if necessary to remove salts).
      
    • Better option: Evaporate volatiles directly (high vacuum to remove excess piperazine, which sublimes/boils off).

Method B: Buchwald-Hartwig Amination (Recommended for 4-Bromo)

Best for: High value substrates, mild conditions.

The Fix: Palladium catalysis bypasses the electronic deactivation of the ring.

Protocol:

  • Reagents:

    • Substrate: 4-bromo-2-aminopyridine (1.0 eq).

    • Nucleophile: N-Boc-piperazine (1.2 eq) (Use Boc-protected to prevent catalyst poisoning by the secondary amine).

    • Catalyst:

      
       (2 mol%) or 
      
      
      
      .
    • Ligand: Xantphos or BINAP (4 mol%). Note: Bidentate ligands are essential to prevent the pyridine nitrogen from displacing the ligand on the Pd center.

    • Base:

      
       (Sodium tert-butoxide) (1.5 eq).
      
    • Solvent: Toluene or Dioxane (anhydrous, degassed).[1]

  • Reaction: Heat at 100°C under Argon for 4–12 hours.

  • Deprotection: Treat the isolated intermediate with TFA/DCM to remove the Boc group.

Troubleshooting & Optimization (FAQ)

SymptomProbable CauseCorrective Action
Reaction stalls at ~50% conversion (Method A) HCl salt formation.As the reaction proceeds, HCl is generated, protonating the piperazine. Ensure you are using at least 5–10 eq of piperazine. The excess acts as an "HCl sink."
"Dumbbell" Dimer formation Low piperazine concentration.You are likely running the reaction in a dilute solvent (e.g., EtOH or DMF). Run it neat (melted piperazine) or in minimal NMP.
Product absent after aqueous workup Product is water-soluble.Stop using water washes. Use a "dry loading" technique: concentrate the reaction mixture onto silica gel and purify via flash chromatography using DCM/MeOH/NH3 (90:9:1).
Catalyst death (Method B) Poisoning by free amine.The primary amine at position 2 can bind Pd. Use 4-bromo-2-(Boc-amino)pyridine as the starting material to sterically hinder the pyridine nitrogen and mask the amine.

Purification Workflow: The "Polar Trap" Solution

The most common point of failure is not the reaction, but the isolation.

Purification Crude Crude Reaction Mixture (Highly Polar) Step1 Evaporate Volatiles (High Vac, 60°C) Crude->Step1 Decision Is excess Piperazine present? Step1->Decision PathA Sublimation/Distillation (Remove Piperazine) Decision->PathA Yes (>5 eq) PathB Direct Column Decision->PathB No Column Flash Chromatography DCM : MeOH : NH4OH (90 : 9 : 1) PathA->Column PathB->Column Final Pure Product (Free Base) Column->Final

Figure 2: Purification workflow designed to retain polar aminopyridine derivatives.

References

  • S_NAr Reactivity of Pyridines: Topic: Comparative reactivity of halopyridines and the deactivating effect of amino substituents. Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. Context: Explains why 4-chloro-2-aminopyridine requires forcing conditions compared to 2-chloropyridine.
  • Buchwald-Hartwig Optimization for Pyridines

    • Topic: Use of specific ligands (Xantphos)
    • Source: Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2] Reaction intermediates and catalyst improvements. Journal of the American Chemical Society, 116(13), 5969-5970.

    • URL:[Link]

  • Synthesis of Rho Kinase Inhibitors (Relevant Scaffold)

    • Topic: Specific protocol for reacting 4-chloropyridin-2-amine derivatives with piperazine using high-temper
    • Source:US Patent 2010/0041646 A1. (2010). "Rho Kinase Inhibitors."[3]

    • Context: Describes the industrial preparation of 4-(piperazin-1-yl)
    • URL
  • Topic: Confirmation that C2 is more reactive than C4 in 2,4-dichloropyridine, necessitating the use of 4-halo-2-aminopyridine precursors for this specific target.

Sources

addressing solubility issues of 4-(Piperazin-1-yl)pyridin-2-amine in experiments

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(Piperazin-1-yl)pyridin-2-amine

Welcome to the technical support guide for 4-(Piperazin-1-yl)pyridin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experimentation. Our goal is to provide you with the scientific rationale and practical protocols needed to ensure the successful use of this compound in your work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 4-(Piperazin-1-yl)pyridin-2-amine is not dissolving in my aqueous buffer (e.g., PBS). What is the primary reason for this, and what is my first step?

Answer:

The limited aqueous solubility of 4-(Piperazin-1-yl)pyridin-2-amine under neutral pH conditions is due to its chemical structure. The molecule is a weak base containing two primary sites for protonation: the piperazine ring nitrogens and the pyridine ring nitrogen.[1][2] In a neutral buffer like PBS (pH ≈ 7.4), the compound exists predominantly in its less soluble, neutral free-base form.

Your first and most effective step is to adjust the pH. By acidifying the solution, you protonate the basic nitrogen atoms, forming a more soluble salt.

Causality: The protonated form of the molecule is a cation. This charged species readily forms favorable ion-dipole interactions with polar water molecules, dramatically increasing its solubility compared to the neutral form, which relies on less favorable hydrogen bonding.[3]

Q2: What is the optimal pH range for dissolving 4-(Piperazin-1-yl)pyridin-2-amine in an aqueous solution?

Answer:

The optimal pH for solubilization is at least 1-2 pH units below the lowest pKa of the compound's major basic centers. The piperazine moiety is a weak base with two pKa values, approximately 5.35 and 9.73.[1][2] To ensure complete protonation and maximize solubility, a pH of 4.0 to 5.0 is recommended. At this pH, the compound will be in its dicationic salt form, which is highly water-soluble.

Q3: I need to prepare a high-concentration stock solution. What solvent should I use?

Answer:

For high-concentration stock solutions, an organic solvent is the preferred choice. Dimethyl sulfoxide (DMSO) is the most common and effective solvent for this purpose. Many aminopyridine and piperazine-containing compounds show high solubility in DMSO.[4][5]

Best Practice Workflow:

  • Prepare the stock solution in 100% DMSO (e.g., 10 mM or higher, solubility permitting).

  • Aliquot the stock into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[5]

  • Store at -20°C or -80°C in a desiccated environment.

Q4: I've successfully dissolved the compound in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium or assay buffer. How can I prevent this?

Answer:

This is a common issue known as "precipitation upon dilution." It occurs when the compound, which is stable in the organic solvent, crashes out of solution when introduced to the predominantly aqueous environment where its solubility is much lower.

Here are several strategies to mitigate this, which can be visualized in the workflow diagram below:

  • Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically well below 0.5%, as higher concentrations can be cytotoxic or interfere with the assay.[5][6]

  • Acidify the Aqueous Buffer: Before adding the DMSO stock, pre-adjust the pH of your dilution buffer to an acidic range (e.g., pH 4-5) as described in Q2. This will create a more favorable environment for the compound to remain in its soluble, protonated state. Remember to verify that the final pH is compatible with your experimental system (e.g., cells, enzymes).

  • Use a Co-solvent System: A co-solvent is a water-miscible organic solvent that, when added to water, can increase the solubility of non-polar solutes.[7][8] For cell-based assays, a small percentage of a biocompatible co-solvent like PEG 400 or propylene glycol can be included in the final aqueous medium.[9][10]

  • Increase Mixing Energy: When diluting, do not simply drop the DMSO stock into the buffer. Instead, add the small volume of DMSO stock to the larger volume of aqueous buffer while vortexing or stirring vigorously to promote rapid dispersion and prevent localized high concentrations that can initiate precipitation.[5]

Solubility Troubleshooting Workflow

The following diagram outlines a decision-making process for addressing solubility issues with 4-(Piperazin-1-yl)pyridin-2-amine.

G start Start: Compound Insoluble in Aqueous Buffer stock_q Is this for a high-concentration stock solution? start->stock_q use_dmso Use 100% DMSO. (See Protocol 1) stock_q->use_dmso Yes aqueous_q Is this for a final aqueous working solution? stock_q->aqueous_q No success Success: Compound Solubilized use_dmso->success ph_q Is pH adjustment compatible with your assay? aqueous_q->ph_q Yes adjust_ph Adjust aqueous buffer pH to 4.0-5.0 BEFORE adding compound/stock. (See Protocol 2) ph_q->adjust_ph Yes cosolvent_q pH adjustment not possible. Try co-solvent? ph_q->cosolvent_q No adjust_ph->success use_cosolvent Use a co-solvent system (e.g., PEG 400, Propylene Glycol). (See Protocol 3) cosolvent_q->use_cosolvent Yes fail If issues persist, consider formulation strategies (e.g., cyclodextrins, liposomes). cosolvent_q->fail No use_cosolvent->success

Caption: Decision workflow for solubilizing 4-(Piperazin-1-yl)pyridin-2-amine.

Quantitative Data Summary

While specific solubility data for 4-(Piperazin-1-yl)pyridin-2-amine is not widely published, the properties of its constituent moieties provide a strong basis for solvent selection.

Solvent SystemExpected SolubilityRationale & Notes
Water (pH 7.0) PoorThe compound is in its neutral, free-base form.[3]
Aqueous Acid (pH < 5.0) HighFormation of a highly soluble protonated salt.[11][12]
DMSO HighA powerful, polar aprotic solvent effective for many research compounds.[4][5]
Ethanol ModerateAminopyridines and piperazines show some solubility in alcohols.[11][13]
PBS (pH 7.4) PoorSimilar to neutral water; insufficient protonation.[4]
Diethyl Ether InsolublePiperazine itself is insoluble in ether, a non-polar solvent.[1][2]

Detailed Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

Objective: To prepare a 10 mM stock solution of 4-(Piperazin-1-yl)pyridin-2-amine (MW: 192.27 g/mol ) in DMSO.

Materials:

  • 4-(Piperazin-1-yl)pyridin-2-amine powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or amber vials

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

Procedure:

  • Weigh Compound: Accurately weigh out 1.92 mg of the compound and transfer it to a sterile vial.

  • Add Solvent: Add 1.0 mL of anhydrous DMSO to the vial.

  • Dissolve: Cap the vial tightly and vortex thoroughly for 1-2 minutes.[5]

  • Apply Energy (if needed): If the compound does not fully dissolve, sonicate the vial in a room temperature water bath for 5-10 minutes. Gentle warming to 37°C can also be used, but check compound stability information first.[5]

  • Visual Inspection: Ensure the solution is clear and free of any visible particulates.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store immediately at -20°C or -80°C.

Protocol 2: pH-Modification for Aqueous Solubilization

Objective: To prepare a 1 mM aqueous solution by direct dissolution using pH adjustment.

Materials:

  • 4-(Piperazin-1-yl)pyridin-2-amine powder

  • Deionized water

  • 1 M Hydrochloric Acid (HCl)

  • Calibrated pH meter

  • Stir plate and magnetic stir bar

Procedure:

  • Weigh Compound: Weigh 1.92 mg of the compound and add it to a beaker containing 8 mL of deionized water.

  • Create Slurry: Place the beaker on a stir plate and begin stirring. The compound will likely form a slurry and not dissolve completely.

  • Acidify: While monitoring with a calibrated pH meter, add 1 M HCl dropwise to the stirring slurry.

  • Observe Dissolution: As the pH decreases, the powder will begin to dissolve. Continue adding acid until the solution becomes completely clear.

  • Target pH: The target pH for full dissolution should be in the range of 4.0-5.0.

  • Final Volume Adjustment: Once the compound is fully dissolved, transfer the solution to a 10 mL volumetric flask and add deionized water to reach the final 10 mL mark. This ensures a final concentration of 1 mM.

  • Sterilization: If required for your application, sterile-filter the final solution through a 0.22 µm filter.

G Base R-NH2 (Insoluble Base) Salt R-NH3+ (Soluble Salt) Base->Salt + H+ (Acid) Salt->Base - H+ (Base)

Caption: pH-dependent equilibrium of the amine group.

References

  • Vertex AI Search. 4-Aminopyridine | Solubility of Things.
  • Wikipedia. Piperazine.
  • ChemicalBook. Piperazine compounds.
  • Cayman Chemical. 4-Aminopyridine - PRODUCT INFORMATION.
  • Reddit. How to tackle compound solubility issue : r/labrats.
  • PubChem - NIH. Piperazine | C4H10N2 | CID 4837.
  • ChemicalBook. 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine | 1180132-17-5.
  • ACS Publications. Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent.
  • Wikipedia. Piperazine.
  • Wikipedia. 2-Aminopyridine.
  • PubMed Central - NIH. Solubilization techniques used for poorly water-soluble drugs.
  • ResearchGate. How to enhance drug solubility for in vitro assays?.
  • PubMed Central - NIH. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • PubChem. 2-Aminopyridine | NH2C5H4N | CID 10439.
  • Benchchem. Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • ResearchGate. (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview.
  • Semantic Scholar. Co-solvency and anti-solvent method for the solubility enhancement.
  • ResearchGate. (PDF) STUDY ON THE INFLUENCE OF COSOLVENT AND SURFACTANT ON SOLUBILIZATION OF EFAVIRENZ.
  • PubMed Central - NIH. Considerations regarding use of solvents in in vitro cell based assays.
  • ACS Publications. Solubility of 2-Aminopyridine in Acetone, Chloroform, and Ethyl Acetate.
  • Brieflands. A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs.
  • TCI Chemicals. 5-(4-Methylpiperazin-1-yl)pyridin-2-amine | 571189-49-6.
  • bepls. Enhancement of Water Solubility for Lopinavir by Co-solvency Approach.
  • YouTube. MedChem Essentials: Solubility part 2.
  • Indian Journal of Pharmaceutical and Biological Research. Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
  • ChemicalBook. Piperazine | 110-85-0.
  • American Pharmaceutical Review. Solubility Enhancement: Novel Approaches to Rational Formulation Choice.
  • Semantic Scholar. Techniques to improve the solubility of poorly soluble drugs.
  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.
  • CLEARSYNTH. 5-(4-nitrosopiperazin-1-yl)pyridin-2-amine.
  • Ataman Kimya. PIPERAZINES.

Sources

preventing N-alkylation side products with piperazine compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Preventing Dimerization and Other Side Reactions

Welcome to the technical support hub for piperazine chemistry. As a Senior Application Scientist, I've seen firsthand the challenges researchers face when working with this incredibly useful but often tricky scaffold. The symmetrical nature of piperazine, with its two nucleophilic nitrogen atoms, is a double-edged sword. While it provides a versatile platform for drug discovery, it frequently leads to a frustrating and common side reaction: N,N'-dialkylation.

This guide is designed to move beyond simple protocols and delve into the causality behind common issues. We will explore the mechanisms that lead to side product formation and provide you with robust, field-proven strategies to achieve clean, selective mono-N-alkylation.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during the N-alkylation of piperazine. Each issue is broken down by its probable cause, followed by actionable solutions and the scientific rationale behind them.

Issue 1: My primary product is the undesired N,N'-dialkylated piperazine.

Probable Cause: The two nitrogen atoms of the piperazine ring have nearly identical reactivity. After the first alkylation, the second nitrogen (N') remains sufficiently nucleophilic to react with the alkylating agent present in the reaction mixture, leading to the dialkylated side product.[1][2] This problem is exacerbated when the reaction is run with a 1:1 stoichiometry of piperazine to the alkylating agent.

Solutions:

  • Stoichiometric Control (The "Brute Force" Method):

    • What to do: Use a large excess of piperazine (typically 5-10 equivalents) relative to the alkylating agent.

    • Why it works: By flooding the reaction with unreacted piperazine, you statistically favor the alkylating agent encountering an un-substituted piperazine molecule over a mono-substituted one.[2] This simple approach can effectively push the reaction towards the mono-alkylated product.

    • Considerations: This method is atom-inefficient and can create significant downstream purification challenges, as you must separate your product from a large excess of unreacted starting material.

  • Monoprotection Strategy (The "Elegant" Method):

    • What to do: Temporarily "block" one of the nitrogen atoms with a protecting group, such as tert-Butoxycarbonyl (Boc). Perform the alkylation on the remaining free nitrogen, and then remove the protecting group.[3][4]

    • Why it works: The protecting group renders one nitrogen non-nucleophilic, forcing the alkylation to occur selectively at the other site. This is the cleanest and often most reliable method for achieving mono-alkylation.[3] The electron-withdrawing nature of the Boc group attenuates the nucleophilicity of the protected nitrogen.[5]

    • Considerations: This strategy adds two steps to your synthesis (protection and deprotection), but the high selectivity and simplified purification often save time in the long run.

  • Monoprotonation Strategy (The "In Situ" Method):

    • What to do: React piperazine with one equivalent of a suitable acid to form a monopiperazinium salt in situ.

    • Why it works: Protonating one nitrogen atom drastically reduces its nucleophilicity, effectively deactivating it towards the alkylating agent.[2] This directs the substitution to the remaining free nitrogen base. This method can yield excellent results, producing mono-alkylated product that is substantially free of the di-alkylated derivative.[1][2] The pKa of the mono- and bis-protonated piperazine are significantly different (pKa1 ≈ 5.4, pKa2 ≈ 9.6), which allows for this selective deactivation.[3]

    • Considerations: The choice of acid is critical. The acid's dissociation constant should be lower than the second acid dissociation constant of piperazine in the chosen solvent to ensure selective monoprotonation.[1] Hydrochloric acid is commonly used.[1][6]

Issue 2: My product is highly water-soluble and won't extract from the aqueous layer.

Probable Cause: You have likely formed a quaternary ammonium salt. This occurs when the newly substituted nitrogen atom of your mono-alkylated product undergoes a second alkylation on the same nitrogen. This is particularly common with highly reactive alkylating agents like methyl iodide or benzyl bromide.[3] The resulting positive charge on the nitrogen makes the compound extremely polar and water-soluble.

Solution:

  • Switch to Reductive Amination:

    • What to do: Instead of using an alkyl halide, react a mono-protected piperazine (e.g., Boc-piperazine) with an aldehyde or ketone in the presence of a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[4]

    • Why it works: The mechanism of reductive amination involves the formation of an iminium ion intermediate, which is then reduced. This pathway does not proceed through the type of Sₙ2 reaction that leads to over-alkylation and quaternary salt formation, thus completely avoiding this side reaction.[2][4]

    • Considerations: This method requires a protecting group strategy and is best suited for when direct alkylation with halides proves problematic.

Issue 3: The reaction is sluggish, or my yield is very low even with minimal side products.

Probable Cause: Reaction conditions, such as the choice of base, solvent, and temperature, are suboptimal. The nucleophilicity of piperazine and the reactivity of the alkylating agent are highly dependent on these factors.

Solutions:

  • Optimize Your Base and Solvent System:

    • What to do: For direct alkylations, a non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) is often a good choice to scavenge the H-X produced.[3] Pair it with a polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF), which can help dissolve the reagents and facilitate the Sₙ2 reaction.

    • Why it works: The base is crucial for neutralizing the acid byproduct of the reaction, which would otherwise protonate and deactivate the piperazine starting material. The solvent choice influences the solubility of reactants and the rate of the Sₙ2 reaction. Careful optimization of stoichiometry, solvent, and base is a cornerstone of green chemistry principles to avoid over-alkylation.[7]

  • Increase Temperature:

    • What to do: Gently heat the reaction mixture. Refluxing in acetonitrile is a common condition.

    • Why it works: Increasing the temperature provides the necessary activation energy to overcome the reaction barrier, increasing the reaction rate. However, be cautious, as excessive heat can also promote side reactions.

Visualizing the Problem and Solutions

To better understand the choices in your experimental design, these diagrams illustrate the core chemical challenge and the strategic workflows to overcome it.

G cluster_0 The N-Alkylation Challenge Piperazine Piperazine Mono_Product Desired Mono-alkylated Product Piperazine->Mono_Product + R-X Unreacted Unreacted Piperazine Piperazine->Unreacted RX R-X Di_Product Undesired Di-alkylated Product Mono_Product->Di_Product + R-X

Caption: The core challenge of piperazine alkylation leading to a mixture of products.

G cluster_1 Protecting Group Workflow Start Piperazine Protect Step 1: Protect (e.g., with Boc₂O) Start->Protect Alkylate Step 2: Alkylate (R-X, Base) Protect->Alkylate Deprotect Step 3: Deprotect (e.g., with TFA/HCl) Alkylate->Deprotect End Pure Mono-Product Deprotect->End

Caption: Step-wise workflow for the highly selective monoprotection strategy.

Frequently Asked Questions (FAQs)

Q1: What is the best protecting group for piperazine?

A: The tert-Butoxycarbonyl (Boc) group is arguably the most common and effective protecting group for piperazine.[4] It is easily introduced using Di-tert-butyl dicarbonate (Boc₂O) and can be removed under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) that are typically orthogonal to many other functional groups.[8] Other groups like Acetyl or Carboxybenzyl (Cbz) can also be used.[2]

Q2: Can I just use an excess of my alkylating agent to drive the reaction to the N,N'-dialkylated product if that's what I want?

A: Yes. To favor the N,N'-dialkylated product, you would typically use at least two equivalents of the alkylating agent and a suitable base to ensure the reaction goes to completion. A rapid method for forming N,N'-disubstituted piperazines has been developed for applications like PET labeling.[9]

Q3: My alkylating agent is very sterically hindered. What should I do?

A: Steric hindrance can significantly slow down Sₙ2 reactions. You may need to use more forcing conditions, such as higher temperatures or a stronger, non-nucleophilic base like sodium hydride (NaH) in a solvent like DMF or THF. Be sure to monitor the reaction carefully for decomposition of your starting materials.

Q4: Is it possible to perform C-H alkylation on the piperazine ring instead of N-alkylation?

A: Yes, this is an advanced and distinct area of piperazine chemistry. Direct C-H functionalization typically requires specialized methods, often involving photoredox catalysis or directed metalation, to activate the C-H bonds adjacent (in the α-position) to the nitrogen atoms.[10][11][12] These methods are powerful for creating highly decorated piperazine scaffolds but are mechanistically very different from standard N-alkylation.

Data Summary: Comparing Mono-Alkylation Strategies
StrategyKey StepsProsConsTypical Yield
Excess Piperazine 1. ReactionSimple, one-step process.Atom inefficient; difficult purification.Moderate to Good
Monoprotection 1. Protect2. Alkylate3. DeprotectVery high selectivity; clean reaction; easy purification.Multi-step; requires protecting group chemistry.High to Excellent
Monoprotonation 1. Salt Formation2. AlkylationGood selectivity; one-pot procedure.Requires careful control of stoichiometry and pH.Good to High
Reductive Amination 1. Protect2. Reductive Amination3. DeprotectAvoids quaternary salt formation.[2][4]Multi-step; requires an aldehyde/ketone equivalent.Good to High
Experimental Protocols
Protocol 1: Mono-N-Boc Protection of Piperazine

This protocol is a foundational step for the monoprotection and reductive amination strategies.

  • Setup: In a round-bottom flask, dissolve piperazine (2.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

  • Addition: Dissolve Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in a minimal amount of the same solvent. Add this solution dropwise to the cooled piperazine solution over 1-2 hours with vigorous stirring.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (16-24 hours).

  • Workup: Concentrate the reaction mixture under reduced pressure. Add water to the residue. The di-Boc protected piperazine is insoluble and can be removed by filtration. The aqueous solution, containing the desired mono-Boc-piperazine and excess piperazine, is then extracted multiple times with an organic solvent (e.g., DCM or Ethyl Acetate).[3]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield 1-Boc-piperazine, which is often a white solid pure enough for the next step.

Protocol 2: Alkylation of 1-Boc-Piperazine
  • Setup: Dissolve 1-Boc-piperazine (1.0 eq) in acetonitrile (MeCN).

  • Reagents: Add potassium carbonate (K₂CO₃, 1.5-2.0 eq) as a base, followed by the alkyl halide (R-X, 1.1 eq).

  • Reaction: Heat the mixture to reflux (approx. 82 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography to yield the pure N-alkyl-N'-Boc-piperazine.

Protocol 3: Boc Deprotection
  • Setup: Dissolve the N-alkyl-N'-Boc-piperazine (1.0 eq) in a suitable solvent like dichloromethane (DCM) or 1,4-dioxane.

  • Reagent: Add an excess of a strong acid. A 4M solution of HCl in dioxane (4-5 eq) or neat trifluoroacetic acid (TFA, 10-20 eq) are common choices.

  • Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring by TLC/LC-MS.

  • Workup: Concentrate the reaction mixture to dryness. If using TFA, co-evaporation with a solvent like toluene can help remove residual acid. The product will be the hydrochloride or trifluoroacetate salt. To obtain the free base, dissolve the salt in water, basify the solution to pH >10 with NaOH, and extract with an organic solvent. Dry the combined organic layers and concentrate to yield the final mono-alkylated piperazine.

References
  • DE1092019B - Process for the N-monoalkylation of piperazine.
  • Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?
  • Bienz, S. (2013). Response to "What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?".
  • US2525223A - Preparation of n-substituted piperazines.
  • An, G., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable.
  • Various Authors. (2013). What are probably the best conditions to perform monoalkylation in piperazine with an primary alkyl iodide?
  • Douglas, C. J., et al. (2020).
  • BenchChem. A Comparative Guide to Alkylating Agents for Piperazine Substitution.
  • MacMillan, D. W. C., et al. (2018). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.
  • Trost, B. M., et al. (2018).
  • Al-Salahi, R., et al. (2022).
  • Rossi, S., et al. (2021).
  • Chaudhary, P., et al. (2006). Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Derivatives. Bioorganic & Medicinal Chemistry.
  • Dherange, J., et al. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry.
  • Moen, G., et al. (1993). Rapid synthesis of N,N′-disubstituted piperazines. Journal of the Chemical Society, Perkin Transactions 1.
  • Hergert, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N′-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry.

Sources

troubleshooting guide for amide coupling with piperazine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Amide Coupling with Piperazine Intermediates

Topic: Troubleshooting Guide for Amide Coupling with Piperazine Intermediates Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Version: 2.1 (Current Standards)[1]

Introduction: The Piperazine Challenge

Piperazine moieties are ubiquitous in medicinal chemistry, serving as critical pharmacokinetic modulators that improve solubility and bioavailability. However, their dual-nitrogen nature presents a unique paradox: they are excellent nucleophiles but prone to bis-acylation , regioselectivity issues (in substituted piperazines), and difficult workups due to their polarity.[1]

This guide moves beyond generic "add reagent and stir" advice. It deconstructs the specific failure modes of piperazine couplings and provides self-validating protocols to ensure success.

Part 1: Critical Decision Framework

Before starting, you must categorize your reaction to select the correct pathway.[1] The choice depends heavily on whether you are using a mono-protected piperazine or attempting a direct desymmetrization of free piperazine.

Visual Guide: Reaction Pathway Selector

PiperazineCoupling Start Start: Select Piperazine Substrate Type Is the Piperazine Protected? Start->Type Protected Mono-Protected (e.g., N-Boc) Type->Protected Yes Free Free Piperazine (NH/NH) Type->Free No Steric Steric Hindrance of Acid? Protected->Steric Selectivity Goal: Mono-Acylation? Free->Selectivity LowSteric Standard: EDC/HOBt or T3P Steric->LowSteric Low/Medium HighSteric High Power: HATU or Acid Chloride Steric->HighSteric High/Bulky ExcessMethod Method A: 5-10 eq. Piperazine (kinetic control) Selectivity->ExcessMethod Yes (Fastest) ProtectionFirst Method B: Protect First (Thermodynamic control) Selectivity->ProtectionFirst Yes (Highest Purity)

Figure 1: Decision tree for selecting the optimal coupling strategy based on substrate protection status and steric demands.

Part 2: Troubleshooting & FAQs

Category 1: Selectivity & Side Reactions[1][2][3]

Q: I am attempting to mono-acylate free piperazine, but I consistently get 15-20% bis-acylated byproduct. How do I stop this?

A: This is a classic kinetic issue. The amide product is often less soluble or has different nucleophilicity, but in a 1:1 stoichiometry, local high concentrations of the coupling agent will inevitably lead to bis-acylation.[1]

  • The Fix (Stoichiometry): You must use a large excess of piperazine (5.0 to 10.0 equivalents).[1] This statistically ensures that the activated acid encounters a free piperazine molecule rather than a mono-amide product.

  • The Fix (Addition Order): Add the activated acid dropwise to the piperazine solution. Never add piperazine to the acid.

  • Alternative: If the acid is precious, do not risk it.[1] Mono-protect the piperazine with a Boc group first (quantitative yield, easy purification), couple, then deprotect.[1]

Q: My carboxylic acid is chiral (e.g., an amino acid). After coupling with piperazine using HATU, I see significant racemization. Why?

A: HATU is a powerful reagent, but it requires a base (DIPEA/TEA).[1] The combination of a basic secondary amine (piperazine) and exogenous base can promote proton abstraction from the


-carbon of the activated ester.
  • The Fix (Reagent Switch): Switch to T3P (Propylphosphonic anhydride) .[1] T3P acts as an acidic coupling reagent and often requires less base or can be buffered with pyridine. It is widely documented to exhibit the lowest epimerization rates among coupling agents [1].

  • The Fix (Base Management): If you must use HATU, use exactly 1.0 equivalent of base or use a weaker base like collidine, and keep the temperature at 0°C.[1]

Category 2: Reactivity & Yield

Q: The reaction stalls at 60% conversion even with HATU. The acid is sterically hindered. [1][2]

A: Piperazine is a secondary amine and can be sterically demanding, especially if the acid is also bulky.[1] The "active ester" formed by HATU (the O-At ester) might be too stable or the approach vector is blocked.

  • The Fix (Acid Chloride): Convert the acid to an acid chloride using Ghosez’s reagent or Oxalyl Chloride/DMF (cat).[1] Acid chlorides are smaller and more reactive than HOBt/HOAt esters.

  • The Fix (Temperature): Heat is often required for hindered piperazines.[1] Switch solvent to DCE or Toluene and heat to 60-80°C. Note: Watch for thermal instability of the coupling agent.

Category 3: Work-up & Purification[1][5]

Q: I used 5 equivalents of piperazine to ensure mono-acylation. Now, how do I get rid of the 4 equivalents of unreacted piperazine? It co-elutes on silica. [1]

A: Piperazine is highly polar and basic. Standard silica chromatography is often insufficient.

  • The Fix (Aqueous Wash): If your product is not acid-sensitive, wash the organic layer (DCM or EtOAc) with dilute acid (0.5 M HCl or citric acid).[1] Free piperazine will protonate (forming the bis-salt) and partition into the aqueous layer. Your mono-amide (which is less basic) or protected product may remain in the organic layer depending on its lipophilicity.

  • The Fix (Resin Scavenging): Add a polymer-supported isocyanate (PS-Isocyanate) or aldehyde resin to the reaction mixture after completion. These resins react with the excess nucleophilic piperazine, covalently binding it to the bead. Filter the beads to remove the excess amine [2].

Part 3: Optimized Experimental Protocols

Protocol A: T3P Coupling (Low Epimerization / Scalable)

Best for: Chiral acids, scale-up, and easy workup.[1]

  • Dissolution: Dissolve Carboxylic Acid (1.0 equiv) and Piperazine derivative (1.1 equiv) in EtOAc or 2-MeTHF (5-10 mL/mmol).

    • Note: T3P works excellently in EtOAc, avoiding the need for DMF.[1]

  • Base: Add Pyridine (2.5 - 3.0 equiv).

    • Why Pyridine? It buffers the system perfectly for T3P and minimizes racemization compared to TEA/DIPEA.

  • Activation: Add T3P (50% w/w in EtOAc, 1.2 - 1.5 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to RT and stir for 2-12 hours.

  • Workup:

    • Add water.[3][4][5]

    • Wash organic layer with 0.5 M HCl (removes pyridine and excess piperazine).

    • Wash with sat.[4] NaHCO3 (removes T3P byproducts, which are water-soluble phosphates).[1]

    • Dry and concentrate.

Protocol B: High-Throughput HATU Coupling

Best for: Difficult/hindered substrates on small scale.[1]

  • Activation: To a solution of Carboxylic Acid (1.0 equiv) in DMF, add HATU (1.1 equiv) and DIPEA (1.0 equiv). Stir for 5 minutes.

    • Critical: Do not stir too long without amine, or the active ester may decompose or rearrange.[1]

  • Coupling: Add Piperazine (1.2 equiv) and additional DIPEA (1.0 equiv).

  • Reaction: Stir at RT for 1-4 hours.

  • Workup: Dilute with EtOAc. Wash 3x with 5% LiCl solution (removes DMF effectively). Wash with brine.[4]

Part 4: Data & Selection Tables

Table 1: Coupling Reagent Selection Matrix
ReagentReactivityEpimerization RiskWorkup DifficultyBest Use Case
HATU HighModerateHigh (DMF removal)Sterically hindered acids; small scale.
T3P HighVery LowLow (Water soluble)Chiral acids; Scale-up; Green chemistry.
EDC/HOBt ModerateLowModerateStandard, unhindered couplings.[1]
Acid Cl Very HighHighLow (Volatility)Extremely hindered substrates; non-chiral acids.[1]
Table 2: Piperazine Solubility & Handling
SolventSolubility of Free PiperazineSuitability for CouplingNotes
DCM ModerateGoodStandard for EDC/HATU.
DMF HighExcellentHard to remove; use LiCl washes.
EtOAc LowGood (for T3P)Piperazine may need base to solubilize fully.[1]
Water Very HighPoorOnly for Schotten-Baumann conditions.

References

  • Dunetz, J. R., et al. (2011).[1][6] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. Available at: [Link][1]

  • Patterson, E. A., et al. (2011).[1] "T3P (Propylphosphonic Anhydride): An Expedient Reagent for Organic Synthesis."[1] Organic Process Research & Development. (Contextual citation for T3P properties).

  • Valeur, E., & Bradley, M. (2009).[1] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. Available at: [Link]

Sources

Technical Guide: Protecting Group Strategies for the Piperazine Moiety

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Scientists, Medicinal Chemists, and Process Development Engineers From: Senior Application Scientist, Chemical Synthesis Division Subject: Selection, Synthesis, and Troubleshooting of Piperazine Protection

Introduction

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs (e.g., Imatinib, Ciprofloxacin) due to its ability to modulate physicochemical properties and receptor binding. However, its symmetric diamine nature presents a unique synthetic challenge: differentiating the two equivalent nitrogen atoms.

This guide moves beyond basic textbook definitions to address the practical "how-to" of achieving mono-functionalization, maintaining orthogonality, and troubleshooting common deprotection failures.

Module 1: Strategic Selection of Protecting Groups

Before starting synthesis, you must select a Protecting Group (PG) that is orthogonal to your subsequent reaction conditions.

Comparative Analysis of Common PGs
Protecting GroupReagentInstall ConditionsCleavage ConditionsStability Profile
Boc (tert-butyl carbamate)Boc₂OBase (NaOH/TEA) or neutralAcid (TFA, HCl/Dioxane)Stable to base, nucleophiles, catalytic hydrogenation.
Fmoc (fluorenylmethoxycarbonyl)Fmoc-OSu / Fmoc-ClMild Base (NaHCO₃)Base (Piperidine, DBU)Stable to acid. Unstable to secondary amines.
Cbz / Z (benzyl carbamate)Cbz-ClSchotten-Baumann (aq. Base)Hydrogenolysis (H₂/Pd-C) or Strong Acid (HBr/AcOH)Stable to acid (mild) and base.
Bn (Benzyl)BnBr / PhCHOAlkylation or Reductive AminationHydrogenolysis (H₂/Pd-C) or ACE-ClVery stable. often used as a permanent group until late stage.
Decision Logic for PG Selection

Use the following logic flow to determine the optimal PG for your specific synthetic route.

PG_Selection Start Start: Select PG for Piperazine Q1 Is the next step strongly acidic? Start->Q1 Q2 Is the next step strongly basic? Q1->Q2 No Res_Fmoc Select Fmoc (Acid Stable) Q1->Res_Fmoc Yes Q3 Does the molecule contain benzyl ethers or sulfur? Q2->Q3 No Res_Boc Select Boc (Base Stable) Q2->Res_Boc Yes Res_Cbz Select Cbz (Orthogonal to Acid/Base) Q3->Res_Cbz No Res_Alloc Select Alloc (Pd(0) cleavage) Q3->Res_Alloc Yes (Sulfur poisons Pd)

Figure 1: Decision matrix for selecting orthogonal protecting groups based on downstream reaction conditions.

Module 2: The Monoprotection Challenge (Synthesis)

The most frequent issue reported by users is the formation of bis-protected impurities (e.g., N,N'-diBoc-piperazine) alongside the desired mono-protected product.

Troubleshooting Guide: Monoprotection

Q: I am getting 30% bis-Boc impurity. How do I favor the mono-product?

A: You are likely using a 1:1 stoichiometric ratio. In a symmetric diamine, the second amine remains nucleophilic after the first protection. To solve this, you must alter the statistics or the kinetics.

Protocol A: The "Excess Diamine" Method (Best for cheap/available piperazines)
  • Principle: By using a large excess of piperazine, you statistically ensure that the electrophile (Boc₂O) encounters a free piperazine molecule rather than a mono-protected one.

  • Step-by-Step:

    • Dissolve Piperazine (5.0 - 10.0 equiv) in DCM or Methanol.

    • Dissolve Boc₂O (1.0 equiv) in a separate volume of solvent.

    • Add the Boc₂O solution dropwise to the piperazine solution over 30–60 minutes.

    • Workup: The bis-Boc product is non-polar, while excess piperazine is highly polar. Wash the organic layer extensively with water/brine. The excess piperazine will wash out, leaving mono-Boc and trace bis-Boc in the organic layer.

Protocol B: The "Mono-Salt" Method (Best for expensive/complex diamines)
  • Principle: Protonating one nitrogen renders it non-nucleophilic.

  • Step-by-Step:

    • Dissolve piperazine (1.0 equiv) in Ethanol/Water.

    • Add HCl (1.0 equiv) or Acetic Acid. This forms the mono-hydrochloride salt.

    • Add Boc₂O (1.0 equiv) .[1]

    • Since the ammonium ion (

      
      ) cannot react, and the free amine (
      
      
      
      ) is available, reaction occurs selectively at the free amine.
    • Basify (pH > 10) and extract to recover the product.

MonoProtection Pip Piperazine (Symmetric) MethodA Method A: Excess (10 eq) Pip->MethodA MethodB Method B: Acid (1 eq HCl) Pip->MethodB Stat Statistical Control (High Probability) MethodA->Stat Kinetic Kinetic/pH Control (Deactivation) MethodB->Kinetic Product Mono-Boc Piperazine (>80% Yield) Stat->Product Kinetic->Product

Figure 2: Comparison of statistical vs. kinetic strategies for high-yield monoprotection.

Module 3: Deprotection Dynamics & Troubleshooting

Removing the PG is often where yields are lost due to side reactions or solubility issues.

Scenario 1: Fmoc Deprotection in Solution Phase

Issue: "I treated my Fmoc-piperazine derivative with piperidine, but the yield is low, and I see a new impurity."

Root Cause: The Scavenging Problem . When Fmoc is cleaved by a base, it releases dibenzofulvene (DBF) . DBF is a highly reactive Michael acceptor. In solid-phase synthesis (SPPS), DBF is washed away. In solution, the released secondary amine (your product) can react with DBF to form an irreversible adduct.

Solution: You must use a "scavenger" that is more nucleophilic than your piperazine product.

  • Reagent: Use 4-Aminomethylpiperidine or Octanethiol (if smell is acceptable) as the cleavage base/scavenger.

  • Protocol:

    • Dissolve Fmoc-compound in DMF/DCM (1:1).

    • Add DBU (2 equiv) and 1-Octanethiol (10 equiv) .

    • The thiol reacts rapidly with the DBF, preventing it from alkylating your piperazine product.

Scenario 2: Boc Removal & Solubility

Issue: "I removed the Boc group with TFA, but I can't extract my product from water."

Root Cause: Piperazine is a base.[2] After acid deprotection, it exists as a di-salt (e.g., bis-trifluoroacetate). It is highly water-soluble and will not extract into DCM/EtOAc.

Solution:

  • Evaporation: Do not extract. Evaporate the TFA/DCM directly.

  • Free-basing: If you need the free base, use an ion-exchange resin (strongly basic) in MeOH, or suspend the salt in DCM and add solid

    
     (anhydrous conditions) to filter off the inorganic salts.
    

Module 4: Regioselectivity in Substituted Piperazines

Q: I have 2-methylpiperazine. Which nitrogen reacts with Boc₂O?

A: Steric hindrance dictates the outcome.

  • N1 (adjacent to methyl): Sterically hindered.

  • N4 (distal to methyl): Unhindered.

Under standard conditions (0°C, slow addition), electrophiles (Boc₂O, Cbz-Cl) will selectively protect N4 .

  • To protect N1: You generally need to protect N4 first (e.g., with Benzyl), then functionalize N1, then deprotect N4. Alternatively, metal-chelation strategies (e.g., Cu(II)) can sometimes reverse this selectivity by complexing the diamine, though this is less reliable.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.

  • Krapcho, A. P.; Kuell, C. S. "Mono-protected diamines. N-tert-Butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines." Synthetic Communications, 1990 , 20, 2559–2564.

  • Sheibani, F.; Khavasi, H. R. "Selective mono-Boc protection of diamines using catalytic amounts of iodine." Tetrahedron Letters, 2016, 57, 23–26.
  • Isidro-Llobet, A.; et al. "Amino Acid-Protecting Groups." Chemical Reviews, 2009 , 109, 2455–2504. (Review of Fmoc scavenging mechanisms).

  • Bernatowicz, M. S.; et al. "Urethane protected derivatives of 2-substituted piperazines." Journal of Organic Chemistry, 1992, 57, 2497. (Regioselectivity of 2-methylpiperazine).

Sources

Validation & Comparative

A Tale of Two Rings: A Comparative Guide to 4-(piperazin-1-yl)pyridine and 4-(piperidin-1-yl)pyridine for the Modern Researcher

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern chemical research, particularly within drug discovery and materials science, the choice of a molecular scaffold can dictate the trajectory of a project. Among the most ubiquitous and versatile building blocks are the six-membered nitrogen heterocycles. This guide offers an in-depth comparative analysis of two prominent members of this class: 4-(piperazin-1-yl)pyridine and 4-(piperidin-1-yl)pyridine. While structurally similar, the introduction of a second nitrogen atom in the piperazine ring imparts a cascade of distinct physicochemical and functional properties. Understanding these nuances is paramount for researchers aiming to rationally design molecules with tailored characteristics.

This guide moves beyond a simple cataloging of facts, delving into the causal relationships between structure and function. We will explore their comparative synthesis, reactivity, and performance in key applications, supported by experimental insights and detailed protocols, to empower you to make strategic decisions in your research endeavors.

At a Glance: Structural and Physicochemical Divergence

The core difference between 4-(piperidin-1-yl)pyridine and 4-(piperazin-1-yl)pyridine lies in the substitution of a carbon atom in the piperidine ring with a nitrogen atom at the 4-position, forming the piperazine ring. This seemingly minor alteration has profound consequences for the molecule's electronic properties, basicity, lipophilicity, and hydrogen bonding potential.

Structural_Comparison Figure 1: Structural Comparison cluster_piperidine 4-(piperidin-1-yl)pyridine cluster_piperazine 4-(piperazin-1-yl)pyridine piperidine piperazine

Caption: Figure 1: Core structures of 4-(piperidin-1-yl)pyridine and 4-(piperazin-1-yl)pyridine.

These structural differences are quantitatively reflected in their physicochemical properties, which are critical predictors of their behavior in both biological and chemical systems.

Property4-(piperazin-1-yl)pyridine4-(piperidin-1-yl)pyridineRationale for Difference
Molecular Formula C₉H₁₃N₃C₁₀H₁₄N₂Presence of an additional nitrogen atom in the piperazine ring.
Molecular Weight 163.22 g/mol 162.23 g/mol The substitution of a CH₂ group with an NH group.
pKa (Predicted) pKa₁: ~5.5 (pyridine N), pKa₂: ~9.8 (piperazine N-H)~9.0 (piperidine N)The two nitrogen atoms in piperazine have distinct basicities. The piperidine nitrogen is a stronger base than the pyridine nitrogen.
logP (Predicted) ~0.5~2.0The additional N-H group in piperazine increases polarity and hydrogen bonding potential, reducing lipophilicity.
Hydrogen Bond Donors 10The N-H group in the piperazine ring can act as a hydrogen bond donor.
Hydrogen Bond Acceptors 32The two nitrogen atoms in piperazine and the pyridine nitrogen can act as hydrogen bond acceptors.
Water Solubility HighModerateIncreased polarity and hydrogen bonding capacity of the piperazine moiety enhances water solubility.

Table 1: Comparative Physicochemical Properties. (Note: Experimental values can vary with conditions; predicted values are provided for comparison.)

The dual basicity of 4-(piperazin-1-yl)pyridine is a key differentiator. The pyridine nitrogen, with a lower pKa, will be protonated under more acidic conditions, while the aliphatic nitrogen of the piperazine ring is a stronger base. This allows for more nuanced control over the molecule's charge state at different physiological pH values, a critical consideration in drug design.[1] In contrast, 4-(piperidin-1-yl)pyridine possesses a single, more strongly basic center.

Synthesis and Reactivity: A Tale of Two Nucleophiles

Both molecules are typically synthesized via nucleophilic aromatic substitution (SₙAr) on a pyridine ring, or through reductive amination. The choice of starting materials and reaction conditions can be tailored to achieve high yields of the desired product.

General Synthetic Workflow

G Figure 2: General Synthetic Workflow start Pyridine Precursor (e.g., 4-chloropyridine) product Target Molecule start->product SₙAr Reaction amine Amine Nucleophile (Piperidine or Piperazine) amine->product

Caption: Figure 2: A simplified workflow for the synthesis of 4-substituted pyridines.

Experimental Protocol: Synthesis of 4-(piperazin-1-yl)pyridine

This protocol describes a typical SₙAr approach.

Materials:

  • 4-chloropyridine hydrochloride

  • Piperazine (anhydrous)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add 4-chloropyridine hydrochloride (1.0 eq), piperazine (3.0 eq), and potassium carbonate (3.0 eq).

  • Add anhydrous acetonitrile to the flask to create a suspension.

  • Heat the reaction mixture to reflux (approximately 82 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: a gradient of dichloromethane/methanol) to afford pure 4-(piperazin-1-yl)pyridine.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. Expected ¹H NMR signals would include characteristic peaks for the pyridine and piperazine protons in the appropriate integration ratios.

The synthesis of 4-(piperidin-1-yl)pyridine follows a similar procedure, substituting piperazine with piperidine.

Applications in Medicinal Chemistry: A Strategic Choice

The selection between a piperazine and a piperidine moiety is a critical decision in drug design, with each offering a distinct set of advantages and disadvantages.

Pharmacokinetic Profile (ADME)
  • Solubility and Permeability: The piperazine ring, with its additional nitrogen, generally imparts greater aqueous solubility.[2] This can be advantageous for formulation but may negatively impact membrane permeability. Conversely, the more lipophilic piperidine ring often enhances permeability and oral absorption.[2]

  • Metabolism: The two nitrogen atoms in the piperazine ring provide more sites for metabolic enzymes, primarily cytochrome P450s. This can sometimes lead to more complex metabolic pathways and the potential for active or toxic metabolites. Piperidine derivatives, with a single nitrogen, may exhibit a more predictable metabolic profile.

  • Protein Binding: The higher basicity of the piperidine nitrogen can lead to stronger ionic interactions with acidic residues in target proteins.

Case Study: Impact on Receptor Affinity

A study on histamine H3 and sigma-1 receptor antagonists revealed that derivatives containing a 4-(pyridin-4-yl)piperazin-1-yl core showed significantly lower affinity for the sigma-1 receptor compared to those with a piperidine core.[1] This difference was attributed to the different protonation states of the molecules at physiological pH. The piperazine-containing compound exists as a mixture of monoprotonated and diprotonated forms, while the piperidine analogue is almost exclusively monoprotonated.[1] This highlights how the choice of the heterocyclic ring can fine-tune receptor interactions.

Applications in Catalysis and Coordination Chemistry

While less extensively compared in the literature than in medicinal chemistry, the distinct electronic and steric properties of these two ligands suggest different behaviors in catalysis and coordination chemistry.

As Ligands in Coordination Chemistry

The bidentate nature of 4-(piperazin-1-yl)pyridine, with two potential coordination sites (the pyridine nitrogen and the distal piperazine nitrogen), allows it to act as a bridging ligand in the formation of coordination polymers and metal-organic frameworks (MOFs).[3] The flexibility of the piperazine ring can also influence the final architecture of the resulting framework.

4-(piperidin-1-yl)pyridine, on the other hand, typically acts as a monodentate ligand through its pyridine nitrogen. Its stronger basicity compared to pyridine itself can lead to stronger metal-ligand bonds.

Coordination_Modes Figure 3: Potential Coordination Modes cluster_piperazine 4-(piperazin-1-yl)pyridine cluster_piperidine 4-(piperidin-1-yl)pyridine M1 M L1 M1->L1 L1->M1 Py-N M2 M' L1->M2 Pz-N M3 M L2 M3->L2 L2->M3 Py-N

Caption: Figure 3: Illustrative coordination modes. 4-(piperazin-1-yl)pyridine can act as a bridging ligand, while 4-(piperidin-1-yl)pyridine typically acts as a monodentate ligand.

In Catalysis

The basicity of these compounds allows them to function as organocatalysts, particularly as bases. The stronger basicity of 4-(piperidin-1-yl)pyridine may render it a more effective catalyst in reactions requiring a strong base to deprotonate a substrate. However, the presence of the second nitrogen in 4-(piperazin-1-yl)pyridine could allow for cooperative catalytic effects or bifunctional catalysis in certain reactions.

Conclusion: A Strategic Decision for the Discerning Chemist

The choice between 4-(piperazin-1-yl)pyridine and 4-(piperidin-1-yl)pyridine is not merely a matter of substituting one amine for another. It is a strategic decision that has far-reaching implications for a molecule's physicochemical properties, biological activity, and performance in a variety of chemical applications.

  • Choose 4-(piperazin-1-yl)pyridine when:

    • Increased aqueous solubility is desired.

    • Modulation of basicity at different pH values is critical.

    • A bridging ligand for coordination polymers or MOFs is needed.

    • The N-H group can be utilized for further functionalization or as a hydrogen bond donor.

  • Choose 4-(piperidin-1-yl)pyridine when:

    • Higher lipophilicity and membrane permeability are priorities.

    • A stronger, single basic center is required for strong ionic interactions or catalysis.

    • A simpler metabolic profile is sought.

Ultimately, a thorough understanding of the fundamental differences between these two powerful building blocks, as outlined in this guide, will enable researchers to make more informed and rational design choices, accelerating the path to discovery and innovation.

References

  • Patel, R. P., & Patel, M. P. (2012). Piperidin-4-one: the potential pharmacophore. Medicinal Chemistry Research, 21(10), 2617–2631.
  • National Center for Biotechnology Information. (n.d.). 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone. PubChem. Retrieved from [Link]

  • Szałaj, N., Kuder, K. J., Karcz, T., Satała, G., Drabik, P., Luliński, S., ... & Kieć-Kononowicz, K. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(15), 2846–2863.
  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
  • Banks, H. D. (1992). Piperidine Synthesis.
  • Li, Z., et al. (2023). Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst.
  • Derdour, A., & Henni, A. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]

  • Wang, Y., et al. (2016). A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. Journal of Chemical Research, 40(3), 152-155.
  • Li, B., et al. (2017). A metal–organic framework with functionalized piperazine exhibiting enhanced CH4 storage. Journal of Materials Chemistry A, 5(34), 17954-17959.
  • Szałaj, N., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience.
  • Semantic Scholar. (n.d.). Table 1 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [https://www.semanticscholar.org/paper/Table-1-from-pKa-Values-of-Some-Piperazines-at-(-K-Derdour-Henni/0f8b5f3e7b3e3e3e3e3e3e3e3e3e3e3e3e3e3e3e]([Link]

  • Sytar, O. V., et al. (2022). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank, 2022(3), M1453.
  • Khan, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12, 1369651.
  • European Patent Office. (2020). Process for preparing a piperidin-4-one. (EP 3666757 A1).
  • Zhang, Z., et al. (2017). A metal–organic framework functionalized with piperazine exhibiting enhanced CH4 storage. Journal of Materials Chemistry A, 5(34), 17954-17959.
  • SQUARIX. (n.d.). 4-(4-Methylpiperidin-1-yl)pyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(4-Pyridyl)piperazine. PubChem. Retrieved from [Link]

  • Cerny, I., et al. (1997). Synthesis of 24-(Piperidin-1-yl, Morpholin-4-yl and 4-Methylpiperazin-1-yl)-5beta-cholan-3alpha-ols and Four Hydroxylated 23-(4,5-dihydroimidazol-2-yl)-24-nor-5beta-cholanes.
  • ResearchGate. (n.d.). Synthesis of 4-[4'-(N,N-Dimethylsulfamoyl)piperazin-1-yl]pyridine Derivatives as Sorbitol Dehydrogenase Potential Inhibitors. Retrieved from [Link]

  • Holman, K. T., et al. (2009). Engineering new metal-organic frameworks built from flexible tetrapyridines coordinated to Cu(II) and Cu(I). Inorganic Chemistry, 48(8), 3584–3595.
  • Srivani, K., et al. (2019). Synthesis and Docking studies of 1-Phenyl-3-(4-(pyridin-2-ylmethyl) piperazin-1-yl)-1H-pyrazolo[4,3-b]pyridine. Asian Journal of Chemistry, 31(7), 1541-1544.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Kumar, A., & Singh, P. (2017). Recent development of piperazine and piperidine derivatives as antipsychotic agents. Current Drug Discovery Technologies, 14(2), 98-114.
  • Global Substance Registration System. (n.d.). 7-CHLORO-4-(PIPERAZIN-1-YL)QUINOLINE. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes.
  • Gan, X., et al. (2011). 2-Chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3239.
  • Bag, S., & Ghosh, S. K. (2023). An ionic Fe-based metal–organic-framework with 4′-pyridyl-2,2′:6′,2′′-terpyridine for catalytic hydroboration of alkynes. RSC Advances, 13(4), 2446-2451.
  • Bag, S., & Ghosh, S. K. (2023). An ionic Fe-based metal–organic-framework with 4′-pyridyl-2,2′:6′,2′′-terpyridine for catalytic hydroboration of alkynes. RSC Advances, 13(4), 2446-2451.
  • National Center for Biotechnology Information. (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine. PubChem. Retrieved from [Link]

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A Comparative Guide to the In-Vitro Efficacy of 4-(Piperazin-1-yl)pyridin-2-amine Derivatives on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern oncology, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective for researchers and drug development professionals. Among the myriad of heterocyclic scaffolds explored, the 4-(piperazin-1-yl)pyridin-2-amine core has emerged as a privileged structure, forming the backbone of numerous compounds with promising anti-cancer properties. This guide provides a comprehensive overview of the in-vitro efficacy of this class of compounds, offering a comparative analysis of their performance against various cancer cell lines, detailing the experimental methodologies for their evaluation, and exploring their mechanisms of action.

The strategic combination of the pyridine and piperazine moieties is a well-established approach in medicinal chemistry. Pyridine derivatives are recognized for their favorable pharmacokinetic profiles, including good solubility and metabolic stability, and have demonstrated potent activity against critical cancer targets.[1] The piperazine ring, with its flexible binding capabilities, allows for interaction with a diverse range of biological targets, contributing to its effectiveness against cancer.[2] This guide will delve into the specifics of how these structural features translate into tangible anti-cancer effects.

Comparative In-Vitro Efficacy of Piperazinyl-Pyridine Analogs

While a systematic, head-to-head comparison of a broad series of 4-(piperazin-1-yl)pyridin-2-amine derivatives is not extensively available in the public domain, valuable insights can be gleaned from studies on structurally related compounds. One such study investigated a series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, which share the core piperazinyl-pyridine motif. The in-vitro antiproliferative activity of these compounds was assessed against a panel of human cancer cell lines using the MTT assay.[3]

The table below summarizes the 50% inhibitory concentration (IC50) values for a selection of these derivatives, providing a quantitative measure of their cytotoxic potential.

Compound IDSubstitution on Piperazine NitrogenK562 (Leukemia) IC50 (µM)Colo-205 (Colon) IC50 (µM)MDA-MB-231 (Breast) IC50 (µM)IMR-32 (Neuroblastoma) IC50 (µM)
6d 4-Chlorophenylsulfonyl>10018.225.633.3
6e 4-Bromophenylsulfonyl>10020.128.435.1
6i 2-Naphthylsulfonyl>10022.530.138.7

Data extracted from Mallesha et al. (2012).[3]

These results indicate that while the tested compounds exhibited moderate activity against colon, breast, and neuroblastoma cell lines, they were largely inactive against the K562 leukemia cell line.[3] This highlights the importance of cell line-specific responses and the influence of the substituent on the piperazine ring in modulating cytotoxic activity.

Mechanistic Insights: Targeting Key Cancer Pathways

The anti-cancer activity of 4-(piperazin-1-yl)pyridin-2-amine derivatives and their analogs can be attributed to their ability to interfere with crucial signaling pathways that drive cancer cell proliferation and survival.

One of the most significant mechanisms of action for this class of compounds is the inhibition of Cyclin-Dependent Kinases (CDKs) . For instance, the compound 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine is a key intermediate in the synthesis of Abemaciclib, a potent inhibitor of CDK4 and CDK6.[4] These kinases are fundamental regulators of the cell cycle, and their inhibition leads to cell cycle arrest, thereby preventing cancer cell division.[4]

Furthermore, derivatives incorporating the imidazo[4,5-b]pyridine scaffold, which includes a piperazinyl-pyridine moiety, have been identified as potent dual inhibitors of Fms-like tyrosine kinase 3 (FLT3) and Aurora Kinases .[5] Mutations leading to the constitutive activation of FLT3 are common in acute myeloid leukemia (AML), making it a prime therapeutic target.[5] Aurora kinases are essential for mitotic progression, and their inhibition can lead to mitotic catastrophe and apoptosis in cancer cells.

The following diagram illustrates the central role of CDK4/6 in cell cycle progression and its inhibition by compounds derived from the 4-(piperazin-1-yl)pyridin-2-amine scaffold.

CDK4_6_Inhibition cluster_1 S Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb Phosphorylates DNA_Replication DNA Replication E2F E2F Rb->E2F E2F->DNA_Replication Promotes Inhibitor 4-(Piperazin-1-yl)pyridin-2-amine Derivative (e.g., Abemaciclib) Inhibitor->CDK46 Inhibits

Caption: Inhibition of the Cyclin D-CDK4/6 complex by 4-(piperazin-1-yl)pyridin-2-amine derivatives prevents the phosphorylation of the retinoblastoma protein (Rb), leading to cell cycle arrest.

Experimental Protocols for In-Vitro Efficacy Assessment

The evaluation of the anti-cancer potential of novel compounds relies on robust and reproducible in-vitro assays. The following are detailed protocols for the most commonly employed cytotoxicity assays.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density based on the measurement of cellular protein content. It is a reliable and sensitive method for high-throughput screening of cytotoxic compounds.[6]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 4-(piperazin-1-yl)pyridin-2-amine derivatives and a vehicle control. Incubate for 48-72 hours.

  • Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA. Air dry the plates completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader. The absorbance is directly proportional to the cell number.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is another widely used colorimetric assay for assessing cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the SRB assay protocol.

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.

  • Incubation: Incubate the plate at 37°C for 4 hours in a humidified atmosphere.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate for 5 minutes to ensure complete dissolution of the formazan. Read the absorbance at 570 nm with a reference wavelength of 630 nm.

The following diagram outlines the workflow for a typical in-vitro cytotoxicity assay.

Cytotoxicity_Assay_Workflow start Start: Cell Culture seed Seed Cells in 96-well Plate start->seed incubate1 Incubate (24h) seed->incubate1 treat Treat with Compounds incubate1->treat incubate2 Incubate (48-72h) treat->incubate2 assay Perform Cytotoxicity Assay (SRB or MTT) incubate2->assay read Measure Absorbance assay->read analyze Data Analysis (IC50 determination) read->analyze end End: Results analyze->end

Caption: A generalized workflow for determining the in-vitro cytotoxicity of chemical compounds on cancer cell lines.

Conclusion and Future Directions

The 4-(piperazin-1-yl)pyridin-2-amine scaffold represents a promising starting point for the development of novel anti-cancer agents. The available data, primarily from structurally related analogs, demonstrates that compounds bearing this motif can exert significant cytotoxic effects against a range of cancer cell lines. Their ability to inhibit key cell cycle regulators like CDKs and other oncogenic kinases underscores their therapeutic potential.

Future research should focus on the systematic synthesis and evaluation of a diverse library of 4-(piperazin-1-yl)pyridin-2-amine derivatives. This will enable the establishment of clear structure-activity relationships, guiding the design of more potent and selective inhibitors. Furthermore, in-depth mechanistic studies are required to fully elucidate the signaling pathways modulated by these compounds, which will be crucial for their translation into clinical applications. The combination of rational drug design, robust in-vitro screening, and detailed mechanistic investigations will undoubtedly pave the way for the development of the next generation of targeted cancer therapies based on this versatile chemical scaffold.

References

  • Mallesha, L., Mohana, K. N., Veeresh, B., Alvala, R., & Alvala, M. (2012). Synthesis and in vitro antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines. Archives of Pharmacal Research, 35(1), 51–57. [Link]

  • The Role of 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine in Oncology Drug Development. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Cidado, J., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8826-8846. [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112–1116. [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237–245. [Link]

  • Design and Synthesis of Piperazine‐Linked Imidazo[1,2‐a]pyridine Derivatives as Potent Anticancer Agents. (2020). ChemistrySelect, 5(30), 9353-9359. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2022). Molecules, 27(19), 6283. [Link]

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Technical Comparison: Piperazine-Based Serotonin Modulators

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a head-to-head analysis of piperazine-based serotonin modulators. It is structured to serve researchers and drug development professionals, focusing on the structural-functional relationships that distinguish these agents from "classic" SSRIs.

Focus Agents: Vilazodone vs. Vortioxetine (vs. Trazodone as prototype)

Executive Summary: The Piperazine Advantage

While traditional SSRIs (e.g., fluoxetine, sertraline) rely on a single mechanism—blockade of the Serotonin Transporter (SERT)—piperazine-based agents exploit the "privileged scaffold" nature of the piperazine ring. This moiety allows for a dual-pharmacophore approach:

  • SERT Inhibition: High-affinity binding to the transporter.[1]

  • Receptor Modulation: Direct interaction with 5-HT receptor subtypes (5-HT1A, 5-HT2A, 5-HT3, 5-HT7) via N-substitution on the piperazine ring.

This guide compares the two primary modern agents, Vilazodone (SPARI: Serotonin Partial Agonist Reuptake Inhibitor) and Vortioxetine (Multimodal), against the historical prototype Trazodone (SARI: Serotonin Antagonist and Reuptake Inhibitor).

Molecular Mechanism & Binding Profiles

The clinical differentiation of these drugs is driven by their specific receptor affinity profiles (


) and functional potency (

).
Head-to-Head Binding Affinity Table ( in nM)

Lower numbers indicate higher affinity. Data pooled from FDA Pharmacologic Reviews and PDSP Database.

Target ReceptorVilazodone Vortioxetine Trazodone Physiological Implication
SERT (Transporter)0.1 nM 1.6 nM~280 nMVilazodone is the most potent SERT inhibitor; Trazodone is weak (requires high doses for reuptake effect).
5-HT1A 2.1 nM (Partial Agonist)15 nM (Agonist)82-118 nM (Partial Agonist)Vilazodone's high affinity drives its "SPARI" classification; desensitizes presynaptic autoreceptors.
5-HT2A >10,000 nM>1,000 nM14 nM (Antagonist)Trazodone's primary mechanism (SARI); blockade improves sleep architecture but limits antidepressant activation.
5-HT3 >1,000 nM3.7 nM (Antagonist)>1,000 nMVortioxetine specific; blockade may reduce nausea and improve cognitive signaling (glutamate release).
5-HT7 >1,000 nM19 nM (Antagonist)406 nMVortioxetine specific; antagonism linked to circadian rhythm regulation and cognitive enhancement.
Alpha-1 Adrenergic >1,000 nM>1,000 nM15 nM (Antagonist)Trazodone specific; causes orthostatic hypotension and sedation.
Functional Consequence Diagram

The following diagram illustrates how the piperazine scaffold enables "Multimodal" signaling in Vortioxetine compared to the "Dual" action of Vilazodone.

G Vilazodone Vilazodone (Indolyl-piperazine) SERT SERT Inhibition (↑ Synaptic 5-HT) Vilazodone->SERT High Potency (Ki 0.1 nM) HT1A 5-HT1A Agonism (↑ Release / Anxiolysis) Vilazodone->HT1A Partial Agonist (Ki 2.1 nM) Vortioxetine Vortioxetine (Bis-aryl-sulfanyl amine) Vortioxetine->SERT Potent (Ki 1.6 nM) Vortioxetine->HT1A Full Agonist (Ki 15 nM) HT3 5-HT3 Antagonism (↑ Glutamate/Ach) Vortioxetine->HT3 Antagonist (Ki 3.7 nM) HT7 5-HT7 Antagonism (Cognition/Circadian) Vortioxetine->HT7 Antagonist (Ki 19 nM)

Caption: Comparative signaling pathways.[1][2] Vilazodone focuses on SERT/5-HT1A synergy, while Vortioxetine recruits 5-HT3/7 antagonism for cognitive effects.

Pharmacokinetics & Metabolism

For drug development scientists, the metabolic stability and half-life determine dosing regimens and drug-drug interaction (DDI) risks.

ParameterVilazodone Vortioxetine Trazodone
Half-Life (

)
~25 hours~66 hours 5–9 hours (biphasic)
Bioavailability 72% (Food Required )75% (Food Independent)65% (Food enhances)
Primary Enzyme CYP3A4CYP2D6CYP3A4
Active Metabolites None significantNone significantmCPP (active 5-HT2C agonist)
Dosing Implication Missed dose leads to rapid drop in occupancy."Forgiving" PK; steady state takes ~2 weeks.[3][4]Requires BID/TID dosing or ER formulation.

Critical Insight: Vilazodone's requirement for food (increases AUC by ~50%) is a significant compliance variable in clinical trials compared to Vortioxetine's food-independent absorption.

Experimental Protocols: Validating Multimodal Activity

To verify the "SPARI" vs. "Multimodal" profiles in a lab setting, two distinct assays are required: one for transporter inhibition and one for functional receptor activation.

Protocol A: High-Throughput SERT Inhibition Assay

Objective: Determine


 for serotonin reuptake inhibition using human platelets or transfected HEK-293 cells.
  • Cell Preparation:

    • Use HEK-293 cells stably transfected with human SERT (hSERT).

    • Plate cells at

      
       cells/well in 96-well plates coated with poly-D-lysine. Incubate overnight at 37°C.
      
  • Compound Treatment:

    • Remove culture medium and wash with Krebs-Ringer-HEPES (KRH) buffer containing 0.1% BSA.

    • Add test compounds (Vilazodone/Vortioxetine) in serial dilutions (10 pM to 10

      
      M). Incubate for 15 minutes at 37°C.
      
  • Uptake Initiation:

    • Add

      
      -5-HT (final concentration 20 nM) to each well.
      
    • Incubate for exactly 10 minutes. Note: Time is critical to measure initial velocity (

      
      ).
      
  • Termination & Reading:

    • Aspirate buffer and rapidly wash cells 3x with ice-cold KRH buffer (stops transport).

    • Lyse cells with 1% SDS or NaOH.

    • Quantify radioactivity via liquid scintillation counting (LSC).

  • Data Analysis:

    • Calculate specific uptake (Total Uptake - Non-specific Uptake in presence of 10

      
      M Paroxetine).
      
    • Fit data to sigmoidal dose-response curve to derive

      
      .
      
Protocol B: Binding Assay (Functional Agonism)

Objective: Distinguish between Agonist (Vortioxetine/Vilazodone at 5-HT1A) and Antagonist activity.

  • Membrane Preparation:

    • Harvest CHO cells expressing recombinant human 5-HT1A receptors. Homogenize and centrifuge to isolate membranes.

  • Assay Setup:

    • Incubate membranes (10

      
      g protein) in assay buffer (20 mM HEPES, 10 mM 
      
      
      
      , 100 mM NaCl, pH 7.4) containing 10
      
      
      M GDP.
    • Add test compound + 0.1 nM

      
      .
      
  • Incubation:

    • Incubate for 60 minutes at 30°C.

  • Filtration:

    • Filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Interpretation:

    • Agonist (e.g., 5-HT): Increases

      
       binding >100% basal.
      
    • Partial Agonist (Vilazodone): Increases binding to ~50-80% of full agonist max.

    • Antagonist: No increase in binding; blocks 5-HT induced binding.

References

  • U.S. Food and Drug Administration (FDA). (2011). Vilazodone (Viibryd) Prescribing Information. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2013). Vortioxetine (Brintellix) Prescribing Information. Retrieved from [Link]

  • National Institute of Mental Health (PDSP). Psychoactive Drug Screening Program (Ki Database). Retrieved from [Link]

  • Stahl, S. M. (2014). Mechanism of action of the SPARI vilazodone: Serotonin 1A partial agonist and reuptake inhibitor. CNS Spectrums.
  • Sanchez, C., et al. (2015). Vortioxetine, a novel antidepressant with multimodal activity: Review of preclinical and clinical data. Pharmacology & Therapeutics.[1][3][5][6][7][8][9][10] Retrieved from [Link]

  • Oggianu, L., et al. (2022).[6] Estimation of brain receptor occupancy for trazodone immediate release and once a day formulations. CPT: Pharmacometrics & Systems Pharmacology. Retrieved from [Link]

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